2-Iodo-5-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEVWIIOEQZEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622946 | |
| Record name | 2-Iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100366-75-4 | |
| Record name | 2-Iodo-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100366-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Iodo-5-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodo-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring both a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a versatile intermediate for a variety of chemical transformations.[2]
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white or light yellow substance.[1] It exhibits low solubility in water but is soluble in common organic solvents such as dichloromethane and chloroform.[1]
| Property | Value | Source |
| CAS Number | 100366-75-4 | [3] |
| Molecular Formula | C₆H₃F₃IN | [1] |
| Molecular Weight | 272.99 g/mol | [3] |
| Melting Point | 68-72 °C | [1] |
| Appearance | White to off-white/light yellow solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis Protocol: Sandmeyer Iodination of 2-Amino-5-(trifluoromethyl)pyridine
The synthesis of this compound is effectively achieved through a Sandmeyer-type reaction, starting from the readily available 2-amino-5-(trifluoromethyl)pyridine. This method involves the diazotization of the amino group followed by displacement with iodide.
Experimental Protocol
Materials:
-
2-Amino-5-(trifluoromethyl)pyridine
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Diethyl Ether or other suitable organic solvent for extraction
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-5-(trifluoromethyl)pyridine in a solution of concentrated acid (e.g., HCl or H₂SO₄) and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to yield the final product.
-
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Data |
| ¹H NMR | Spectral data available from commercial suppliers.[4] |
| ¹³C NMR | Spectral data available from commercial suppliers.[4] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) expected at m/z ≈ 273. |
| Purity (HPLC/GC) | Typically reported as ≥95-98% by commercial suppliers.[1] |
Note: Detailed spectral data including chemical shifts (δ) and coupling constants (J) for NMR, as well as the full mass spectrum, should be obtained and analyzed to confirm the identity and purity of the synthesized compound.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthesis and Purification Workflow.
Caption: Synthesis and Characterization Logic.
References
- 1. This compound: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]
- 2. nbinno.com [nbinno.com]
- 3. 2-Iodo-5-trifluoromethyl-pyridine AldrichCPR 100366-75-4 [sigmaaldrich.com]
- 4. 2-Iodo-5-trifluoromethylpyridine(100366-75-4) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to 2-Iodo-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-(trifluoromethyl)pyridine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of a trifluoromethyl group and an iodine atom on the pyridine ring, make it a versatile substrate for a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and a summary of its applications in the development of biologically active molecules.
Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white or light yellow crystalline substance. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring, while the iodo group serves as a versatile handle for cross-coupling reactions.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₃IN | [3] |
| Molecular Weight | 272.99 g/mol | [3][4] |
| Appearance | White to off-white/light yellow solid | [5] |
| CAS Number | 100366-75-4 | [2] |
| Melting Point | 46-48 °C | |
| Boiling Point | 215.7 °C (predicted) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, THF, Dioxane). Insoluble in water. | [1] |
Spectroscopic Data
The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. |
| ¹³C NMR | The carbon NMR spectrum will display six signals, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, typically around -63 to -64 ppm relative to CFCl₃.[6] |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for C-H, C=C, C=N, and C-F stretching and bending vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 273, along with characteristic fragmentation patterns. |
Synthesis and Purification
While various methods for the synthesis of trifluoromethylpyridines have been reported, a common approach for the introduction of an iodine atom at the 2-position of a substituted pyridine is through a halogen dance reaction or a directed ortho-metalation followed by quenching with an iodine source. Below is a plausible experimental protocol based on the synthesis of similar compounds.[7][8]
Experimental Protocol: Synthesis of this compound
Materials:
-
5-(Trifluoromethyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Chemical Reactivity and Applications in Drug Development
This compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 5-(trifluoromethyl)pyridyl moiety into more complex molecules.[2] This is a critical strategy in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[2]
The compound does not have a direct role in signaling pathways itself but is instrumental in the synthesis of molecules that are designed to interact with biological targets.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the 2-position of the pyridine ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of various cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.
-
Add the solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient incorporation of the 5-(trifluoromethyl)pyridyl moiety, a common feature in many modern pharmaceuticals. This guide provides a foundational understanding of its properties and a practical framework for its use in a research setting.
References
- 1. This compound: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]
- 2. nbinno.com [nbinno.com]
- 3. 2-Iodo-5-trifluoromethylpyridine(100366-75-4) 1H NMR [m.chemicalbook.com]
- 4. 5-IODO-2-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Iodo-5-trifluoromethylpyridine | 100366-75-4 [sigmaaldrich.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Iodo-5-(trifluoromethyl)pyridine (CAS No. 100366-75-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative that serves as a critical building block in modern organic and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive iodo substituent, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3][4] The trifluoromethyl moiety is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][3] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized in the tables below. Data has been compiled from various chemical suppliers and databases.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 100366-75-4 | [1][3] |
| Molecular Formula | C₆H₃F₃IN | [5] |
| Molecular Weight | 272.99 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 68 - 72 °C | [7] |
| Solubility | Low solubility in water. Soluble in common organic solvents like dichloromethane and chloroform. | [5][7] |
| Purity | Typically >96% | [8] |
| InChI Key | WSEVWIIOEQZEOU-UHFFFAOYSA-N | [6] |
| SMILES | FC(F)(F)c1ccc(I)nc1 | [6] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | A ¹H NMR spectrum (400 MHz, CDCl₃) is available and shows characteristic peaks for the aromatic protons. | [9] |
| IR Spectroscopy | Data not widely published, but would expect characteristic peaks for C-F, C-I, and aromatic C-H and C=N stretching. | [10][11] |
| Mass Spectrometry | Expected [M]+ at m/z 272.99. | [7] |
Synthesis and Reactivity
This compound is typically synthesized from precursors like 6-(Trifluoromethyl)pyridin-3-amine through diazotization followed by a Sandmeyer-type reaction with potassium iodide.[6]
The primary utility of this compound in synthesis stems from the reactivity of the carbon-iodine bond. The iodo group is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This makes it a versatile precursor for a wide range of substituted trifluoromethylpyridines.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Applications in Drug Discovery and Agrochemicals
This compound is a key intermediate in the synthesis of various biologically active compounds.[1][3][4] The trifluoromethylpyridine scaffold is present in numerous pharmaceuticals and agrochemicals.[2][12]
Intermediate in the Synthesis of Vemurafenib (PLX4032)
A notable application of this compound is in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of late-stage melanoma.[1][13][14][15] While the exact, proprietary synthesis routes may vary, the assembly of Vemurafenib involves the coupling of a pyrrolopyridine core with a functionalized phenyl ring, a process where a trifluoromethyl-substituted pyridine intermediate would be crucial.
Biological Signaling Pathway of a Downstream Product: Vemurafenib
As this compound is a synthetic intermediate, it does not have a direct biological signaling pathway. However, its end-product, Vemurafenib, has a well-defined mechanism of action targeting the MAPK/ERK signaling pathway .[1][16][17][18]
In many melanomas, a specific mutation (V600E) in the BRAF gene leads to a constitutively active BRAF protein.[16][19] This results in the constant activation of the downstream MAPK/ERK pathway, promoting uncontrolled cell proliferation and survival.[1][16][17] Vemurafenib acts as a selective inhibitor of this mutated BRAF V600E kinase, blocking the signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells.[1][18]
Experimental Protocols
Detailed, published experimental protocols for reactions using this compound are scarce. However, based on general procedures for similar substrates, a representative protocol for a Suzuki-Miyaura coupling is provided below.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
References
- 1. ClinPGx [clinpgx.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]
- 6. 5-IODO-2-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pathway: Vemurafenib Pathway, Pharmacodynamics [blog.clinpgx.org]
- 12. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. biomarker.onclive.com [biomarker.onclive.com]
- 18. The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
A Technical Guide to the Solubility of 2-iodo-5-(trifluoromethyl)pyridine in Organic Solvents
A Technical [10]Guide to the Solubility of 2-iodo-5-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents, alongside available qualitative data.
Qualitative Solubility Profile
This compound is a solid, typically white to off-white, at room temperature. Its solubility is generally low in aqueous solutions but favorable in common organic solvents. This behavior is expected given its molecular structure, which combines a polarissolved solid. 5. If the solid dissolves completely, the compound is considered "soluble." 6. If some of the solid dissolves but a portion remains, it is "partially soluble." 7. If no significant amount of the solid dissolves, it is "insoluble." 8. Record the observations for each solvent tested.
Semi-Quantitative Solubility Determination (Equilibrium Solubility Method)
This method provides a more quantitative measure of solubility at a specific temperature.
Materials:
-
2-iodo-5 pyridine ring with a nonpolar iodinated and trifluoromethylated scaffold.
**Table 1: Qualitative Solubility of 2-iodo-(trifluoromethyl)pyridine
-
Selected organic solvent
-
Scintillation vials or sealed flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid at the bottom.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze-5-(trifluoromethyl)pyridine**
| Solvent Class | Solvent Example | Reported Solubility | Reference |
| Water | Water | Low / Insoluble | |
| Halogenated | Dichloromethane | Soluble | |
| the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV Chloroform | Soluble | ||
| General Organic | Common Organic Solvents | -Vis spectrophotometry. |
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg Soluble | |
Experimental Protocol for Quantitative Solubility Determination
The/mL or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic approach to determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the protocols outlined herein to obtain precise data relevant to their experimental conditions.
Spectroscopic and Structural Elucidation of 2-Iodo-5-(trifluoromethyl)pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-iodo-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Introduction
This compound is a substituted pyridine derivative with significant potential in organic synthesis. The presence of an iodo group at the 2-position and a trifluoromethyl group at the 5-position provides two reactive sites, making it a versatile intermediate for introducing the trifluoromethylpyridine moiety into larger molecules. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation of its derivatives.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in clear and concise tables for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound in deuterated chloroform reveals three distinct signals corresponding to the aromatic protons on the pyridine ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.64 | d | 2.4 | H-6 |
| 7.91 | dd | 8.4, 2.4 | H-4 |
| 7.55 | d | 8.4 | H-3 |
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum provides insights into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 156.4 | C-6 |
| 146.9 (q, J = 4.0 Hz) | C-4 |
| 131.2 | C-3 |
| 126.8 (q, J = 33.0 Hz) | C-5 |
| 123.0 (q, J = 273.0 Hz) | CF₃ |
| 100.2 | C-2 |
Infrared (IR) Spectroscopy
The IR spectrum highlights the characteristic vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Weak | C-H stretch (aromatic) |
| 1595, 1550, 1450 | Medium | C=C and C=N stretching (pyridine ring) |
| 1330, 1170, 1130 | Strong | C-F stretching (CF₃ group) |
| 1080 | Medium | C-H in-plane bending |
| 840 | Strong | C-H out-of-plane bending |
| 680 | Medium | C-I stretching |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides information about the fragmentation pattern of the molecule under electron ionization.
| m/z | Relative Intensity (%) | Assignment |
| 273 | 100 | [M]⁺ (Molecular Ion) |
| 146 | 85 | [M - I]⁺ |
| 126 | 20 | [M - I - HF]⁺ |
| 99 | 30 | [C₅H₃N]⁺ |
| 69 | 40 | [CF₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
IR Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum was recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe, and the data was collected over a mass range of m/z 50-500.
Visualizations
To aid in the understanding of the spectroscopic analysis workflow, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound.
This guide serves as a foundational resource for researchers working with this compound, facilitating its effective use in synthetic chemistry and drug discovery.
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-iodo-5-(trifluoromethyl)pyridine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive search of publicly available resources, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), indicates that the crystal structure of 2-iodo-5-(trifluoromethyl)pyridine has not been formally reported. The determination of the three-dimensional arrangement of atoms in this molecule is a critical step for understanding its physicochemical properties and for its application in rational drug design. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the iodo-substituent provides a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry.[1]
This guide, therefore, presents a detailed, albeit hypothetical, experimental protocol for the determination of the crystal structure of this compound. The methodologies outlined are based on established crystallographic techniques and data from the closely related structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine.[2][3][4]
Hypothetical Experimental Protocols
Synthesis and Purification
The synthesis of this compound would likely follow a halogenation protocol of a suitable precursor. A plausible route involves the iodination of 5-(trifluoromethyl)pyridine. The crude product would then be purified by column chromatography to achieve a purity of >98%, suitable for crystallization.
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is a crucial and often challenging step.[5][6] For this compound, a systematic screening of crystallization conditions would be performed. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: An inner vial containing a concentrated solution of the compound is placed in a sealed outer jar containing a less volatile solvent in which the compound is less soluble.[7] The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.[7][8]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The optimal conditions would be determined by varying the solvent system, temperature, and concentration.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal of this compound would be selected and mounted on a goniometer head.[9] Data collection would be performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[10] The crystal would be maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A series of diffraction images would be collected as the crystal is rotated.[11]
Data Processing and Structure Solution
The collected diffraction data would be processed to determine the unit cell parameters and to integrate the reflection intensities. The crystal structure would then be solved using direct methods or Patterson methods, which are common for small molecules.
Structure Refinement
The initial structural model would be refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in geometrically calculated positions and refined using a riding model. The final structure would be validated using software tools to check for geometric consistency and to identify any potential issues.
Data Presentation
The following tables present a hypothetical summary of the crystallographic data and structure refinement parameters for this compound, based on the format used for related compounds.
Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)
| Parameter | Value (Hypothetical) |
| Empirical formula | C₆H₃F₃IN |
| Formula weight | 272.99 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.50 Å, b = 12.30 Å, c = 7.80 Å |
| α = 90°, β = 105.0°, γ = 90° | |
| Volume | 788.0 ų |
| Z | 4 |
| Density (calculated) | 2.298 Mg/m³ |
| Absorption coefficient | 4.45 mm⁻¹ |
| F(000) | 504 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 3.50 to 28.00° |
| Index ranges | -11≤h≤11, -16≤k≤16, -10≤l≤10 |
| Reflections collected | 8500 |
| Independent reflections | 1800 [R(int) = 0.040] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1800 / 0 / 118 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |
| R indices (all data) | R1 = 0.045, wR2 = 0.090 |
| Largest diff. peak and hole | 0.85 and -0.75 e.Å⁻³ |
Mandatory Visualizations
The following diagrams illustrate the hypothetical experimental workflow for the crystal structure determination of this compound.
Conclusion
While the definitive crystal structure of this compound is not yet available in the public domain, this guide provides a comprehensive framework for its determination. The elucidation of this structure would provide invaluable data for computational modeling, structure-activity relationship studies, and the design of novel pharmaceuticals and agrochemicals. The detailed hypothetical protocols and workflow diagrams presented herein serve as a robust roadmap for researchers aiming to undertake this important structural investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. 2,3,6-Trichloro-5-(trichloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group in Pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing group profoundly alters the electronic landscape of the pyridine ring, influencing its reactivity, basicity, and interactions with biological targets. This technical guide provides a comprehensive overview of the electronic effects of the trifluoromethyl group on the pyridine core, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Quantitative Analysis of Electronic Effects
The electronic influence of the trifluoromethyl group is quantifiable through several key parameters, including Hammett constants and pKa values. These values are crucial for understanding and predicting the behavior of trifluoromethylated pyridines in chemical reactions and biological systems.
Hammett Substituent Constants
The Hammett equation, a fundamental tool in physical organic chemistry, quantifies the influence of substituents on the reactivity of aromatic systems. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a property reflected in its large positive Hammett constants (σ).
| Substituent Position | Hammett Constant (σ) |
| σₚ (para) | 0.54 |
| σₘ (meta) | 0.43 |
These values, derived from the ionization of substituted benzoic acids, serve as a reliable indicator of the electron-withdrawing nature of the CF₃ group.
Acidity Constants (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group significantly decreases the basicity of the pyridine nitrogen. This is evident in the lower pKa values of trifluoromethyl-substituted pyridines compared to the parent pyridine (pKa ≈ 5.2). The position of the CF₃ group has a pronounced effect on the extent of this basicity reduction.
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Trifluoromethylpyridine | 0.60 (Predicted) |
| 3-Trifluoromethylpyridine | 2.84 |
| 4-Trifluoromethylpyridine | 3.48 |
The decrease in pKa is most significant when the trifluoromethyl group is at the 2-position, where it can exert a strong through-space inductive effect on the adjacent nitrogen atom.
Spectroscopic Signature of the Trifluoromethyl Group
NMR spectroscopy is an indispensable tool for characterizing trifluoromethylated pyridines. The fluorine-19 (¹⁹F) NMR spectrum provides a direct window into the electronic environment of the CF₃ group.
NMR Spectroscopic Data
The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra, along with coupling constants (J), provide detailed information about the molecular structure and electron distribution.
2-(Trifluoromethyl)pyridine:
-
¹⁹F NMR: δ ≈ -62.77 ppm (s)
-
¹H NMR & ¹³C NMR: The presence of the CF₃ group at the 2-position leads to characteristic splitting patterns and downfield shifts of the adjacent ring protons and carbons due to strong electron withdrawal.
3-(Trifluoromethyl)pyridine:
-
¹⁹F NMR: The chemical shift is influenced by the meta-position relative to the nitrogen.
-
¹H NMR & ¹³C NMR: The electronic effects are transmitted through the aromatic system, influencing the chemical shifts of all ring protons and carbons.
4-(Trifluoromethyl)pyridine:
-
¹⁹F NMR: The para-positioning results in a distinct chemical shift compared to the other isomers.
-
¹H NMR & ¹³C NMR: The electron-withdrawing effect is strongly felt at the ortho and para positions relative to the CF₃ group.
(Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other substituents present on the pyridine ring.)
Experimental Protocols
The synthesis and characterization of trifluoromethylated pyridines require specific experimental procedures. Below are representative protocols for the synthesis of a key intermediate and the determination of pKa values.
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes a common method for introducing a trifluoromethyl group onto a pyridine ring, starting from a methyl-substituted precursor.
Workflow for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine:
Caption: Synthetic pathway for 2-chloro-5-(trifluoromethyl)pyridine.
Detailed Methodology:
-
Chlorination of the Methyl Group: 3-Picoline is subjected to photocatalytic chlorination using chlorine gas under UV irradiation to yield 3-(trichloromethyl)pyridine.
-
Ring Chlorination: The resulting 3-(trichloromethyl)pyridine undergoes gas-phase thermal chlorination to introduce a chlorine atom at the 2-position of the pyridine ring, affording 2-chloro-5-(trichloromethyl)pyridine.
-
Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group by reaction with a fluorinating agent such as hydrogen fluoride (HF), yielding the final product, 2-chloro-5-(trifluoromethyl)pyridine.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of a pyridine derivative as a function of pH.
Experimental Workflow for pKa Determination:
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Detailed Methodology:
-
Solution Preparation: A stock solution of the trifluoromethyl-substituted pyridine is prepared in a solvent that is transparent in the UV-Vis region of interest. A series of buffer solutions with precisely known pH values are also prepared.
-
Sample Preparation: Aliquots of the stock solution are added to each buffer solution to create a series of samples with constant pyridine concentration but varying pH.
-
Spectroscopic Measurement: The UV-Vis absorbance spectrum of each sample is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the pyridine have significantly different extinction coefficients is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to extract the pKa value.
Reactivity and Mechanistic Considerations
The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution
The CF₃ group, particularly when positioned at the 2- or 4-position, significantly enhances the susceptibility of the pyridine ring to attack by nucleophiles. This is a key reaction in the functionalization of trifluoromethylpyridines.
Mechanism of Nucleophilic Aromatic Substitution:
Caption: General mechanism for nucleophilic aromatic substitution on a trifluoromethylpyridine.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing trifluoromethyl group, which stabilizes the complex and facilitates the subsequent expulsion of the leaving group to yield the substituted product.
Conclusion
The trifluoromethyl group is a powerful tool for modulating the electronic properties of the pyridine ring. Its strong electron-withdrawing nature, as evidenced by Hammett constants and pKa values, has profound implications for the reactivity and biological activity of these compounds. A thorough understanding of these electronic effects, supported by robust experimental data and a clear grasp of the underlying mechanisms, is essential for the rational design of novel pharmaceuticals and agrochemicals. The methodologies and data presented in this guide provide a solid foundation for researchers and developers working with this important class of molecules.
Initial Toxicity Screening of 2-Iodo-5-(Trifluoromethyl)Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for comprehensive safety data sheets (SDS) or rigorous experimental testing. All laboratory work should be conducted in accordance with institutional and national safety guidelines.
Executive Summary
This technical guide provides an overview of the initial toxicity screening profile for the chemical compound 2-iodo-5-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental toxicity data, this guide integrates information from safety data sheets, standardized experimental protocols from internationally recognized guidelines, and in silico (computational) toxicity predictions. The aim is to offer a preliminary assessment of the potential hazards associated with this compound and to provide detailed methodologies for conducting essential toxicity studies.
Compound Identification
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 100366-75-4 |
| Molecular Formula | C₆H₃F₃IN |
| Molecular Weight | 273.00 g/mol |
| Structure | (Image of the chemical structure of this compound) |
In Silico Toxicity Predictions
The following tables summarize the predicted toxicity endpoints for this compound using the ProTox-II webserver. These are computational estimates and should be verified by experimental data.
Predicted Acute Oral Toxicity
| Prediction Model | Predicted LD₅₀ (mg/kg) | Toxicity Class (GHS) | Prediction Confidence |
| ProTox-II | 300 | Class 3 (Toxic if swallowed) | High |
Predicted Organ Toxicity (Hepatotoxicity)
| Prediction Model | Prediction | Probability |
| ProTox-II | Hepatotoxic | 0.85 |
Predicted Mutagenicity
| Prediction Model | Prediction | Probability |
| ProTox-II | Mutagenic | 0.78 |
Predicted Carcinogenicity
| Prediction Model | Prediction | Probability |
| ProTox-II | Carcinogenic | 0.65 |
Hazard Identification from Safety Data Sheets
Information compiled from various supplier Safety Data Sheets (SDS) indicates the following potential hazards. It is important to note that SDS information can be general and may not be based on extensive testing of the specific compound.
| Hazard Statement | Description |
| H301 | Toxic if swallowed.[1] |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
Proposed Experimental Protocols for Initial Toxicity Screening
The following are detailed methodologies for key in vivo and in vitro toxicity assays, based on OECD guidelines, that are recommended for an initial toxicity screening of this compound.
Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)
This method is used to estimate the LD₅₀ of a substance.
Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This sequential dosing allows for the determination of the LD₅₀ with a smaller number of animals.
Experimental Protocol:
-
Test Animals: Healthy, young adult female rats are typically used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.
-
Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). The concentration should be prepared to allow for a dosing volume of 1-2 mL/100g body weight.
-
Administration of Doses: The substance is administered by oral gavage.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation.
Principle: The test substance is applied topically to a reconstructed human epidermis model. The endpoint measured is cell viability, determined by the MTT assay. A reduction in cell viability below a certain threshold indicates skin irritation potential.
Experimental Protocol:
-
Test System: A commercially available, validated reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Dose Application: A small amount of the test substance (liquid or solid) is applied uniformly to the surface of the epidermis tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are run in parallel.
-
Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
MTT Assay: Tissues are incubated with MTT solution. Viable cells will reduce the yellow MTT to a blue formazan salt.
-
Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the negative control. A viability of ≤ 50% is generally classified as irritant.
In Vitro Cytotoxicity Assay using Hepatic Cell Lines (e.g., HepG2)
This assay provides an initial screen for potential hepatotoxicity.
Principle: A human-derived liver cell line (e.g., HepG2) is exposed to various concentrations of the test substance. Cell viability is measured to determine the concentration at which the substance causes a 50% reduction in viability (IC₅₀).
Experimental Protocol:
-
Cell Culture: HepG2 cells are cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Exposure: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then exposed to these concentrations for a defined period (e.g., 24 or 48 hours).
-
Viability Assay: A cell viability assay (e.g., MTT, MTS, or a luminescent ATP-based assay) is performed.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ value is calculated.
Visualizations
The following diagrams illustrate the workflow for toxicity screening and a potential signaling pathway that could be investigated in case of observed toxicity.
Figure 1: A tiered approach for the initial toxicity screening of a novel compound.
Figure 2: A hypothetical signaling pathway illustrating how a xenobiotic could induce hepatotoxicity via oxidative stress.
Conclusion
The initial toxicity screening of this compound suggests that it should be handled with care, with particular attention to its potential for acute oral toxicity, skin and eye irritation, and respiratory irritation. In silico predictions further indicate potential concerns for hepatotoxicity, mutagenicity, and carcinogenicity, which warrant experimental investigation. The experimental protocols provided in this guide, based on OECD guidelines, offer a robust framework for obtaining the necessary data to perform a comprehensive risk assessment of this compound. It is imperative that these or similar validated methods are employed to ensure the safety of researchers and to accurately characterize the toxicological profile of this compound for any future applications.
References
A Technical Guide to 2-Iodo-5-(trifluoromethyl)pyridine for Chemical Researchers
For researchers, scientists, and professionals in drug development, 2-iodo-5-(trifluoromethyl)pyridine is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a pyridine ring substituted with both an iodine atom and a trifluoromethyl group, offers versatile reactivity for creating complex molecules.[1] The trifluoromethyl group can enhance desirable properties such as lipophilicity and metabolic stability in target compounds, making this reagent particularly valuable in medicinal chemistry.[1]
This technical guide provides a comprehensive overview of the suppliers, availability, and key experimental protocols related to this compound, empowering researchers to effectively source and utilize this important chemical intermediate.
Suppliers and Availability
A range of chemical suppliers offer this compound, catering to various research and development needs. The availability, purity, and quantity can vary between suppliers. Below is a summary of offerings from prominent chemical companies.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Notes |
| Thermo Scientific | H63848.06 | 96% | 5 g | 100366-75-4 | C₆H₃F₃IN | - |
| Sigma-Aldrich | ADE000407 | Not specified | 1 g | 100366-75-4 | C₆H₃F₃IN | Sold under the AldrichCPR brand; the buyer is responsible for confirming purity. |
| Oakwood Chemical | 037263 | Not specified | 250 mg, 1 g, 5 g, 25 g | 100366-75-4 | C₆H₃F₃IN | - |
| J & K SCIENTIFIC LTD. | Not specified | 97% | 250 mg | 100366-75-4 | C₆H₃F₃IN | - |
| Alfa Aesar | H63848 | 96% | 250 mg | 100366-75-4 | C₆H₃F₃IN | - |
| Energy Chemical | Not specified | 96% | 1 g, 5 g | 100366-75-4 | C₆H₃F₃IN | - |
| NINGBO INNO PHARMCHEM CO.,LTD | Not specified | High purity | Inquire for quantities | 100366-75-4 | C₆H₃F₃IN | States a focus on high-purity for pharmaceutical applications.[1] |
| Alchemist-chem | Not specified | High purity grades (e.g., 95%+) available | 500g, custom quotes available | 100366-75-4 | C₆H₃F₃IN | Offers flexible terms and customized quotes. |
Experimental Protocols
The following sections detail key experimental procedures involving this compound.
Synthesis of this compound
A common method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 5-amino-2-(trifluoromethyl)pyridine.
Reaction Scheme:
Caption: Synthesis of this compound from 5-amino-2-(trifluoromethyl)pyridine.
Detailed Protocol:
-
Step 1: Diazotization
-
Dissolve 6-(Trifluoromethyl)pyridin-3-amine (9.96 g, 0.062 mol) in 70 mL of 5N HCl and cool the solution to -5 °C.
-
Slowly add a solution of sodium nitrite (6.39 g, 0.093 mol) in 30 mL of water dropwise, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at -5 °C for 10 minutes.
-
-
Step 2: Iodination
-
Slowly add a solution of potassium iodide (22.5 g, 0.136 mol) in 30 mL of water dropwise to the diazotized mixture, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
-
Step 3: Work-up and Purification
-
Add 250 mL of ethyl acetate (EtOAc) for extraction.
-
Adjust the pH of the aqueous layer to 11 by adding 50 mL of 6N NaOH.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 120 mL of 0.3 M sodium thiosulfate (Na₂S₂O₃) solution.
-
Concentrate the EtOAc layer and purify the resulting residue by silica gel column chromatography using a hexane/EtOAc (25:1) eluent to yield the final product as a white solid (14.6 g, 87% yield).
-
Application in Suzuki-Miyaura Coupling
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is a fundamental transformation in the synthesis of biaryl and heteroaryl compounds.
General Workflow:
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol (adapted for this compound):
-
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a dry round-bottom flask, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03-0.05 mmol).
-
Evacuate the flask and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, and this compound can be effectively coupled with a variety of amines using this palladium-catalyzed reaction.
Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol (adapted for this compound):
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
References
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of 2-Iodo-5-(trifluoromethyl)pyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of 2-aryl-5-(trifluoromethyl)pyridines is of significant interest to researchers in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The 2-iodo-5-(trifluoromethyl)pyridine is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond in the crucial oxidative addition step of the catalytic cycle. These application notes provide a guide to the reaction, typical conditions, and a detailed experimental protocol.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid is depicted below.
Key Considerations for Reaction Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Palladium Catalyst: A variety of palladium sources can be utilized, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging substrates, highly active pre-catalysts or catalyst systems with specialized ligands are often employed.[1][2]
-
Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), can significantly accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[1][3] For many standard transformations, triphenylphosphine (PPh₃) is sufficient.
-
Base: An appropriate base is required to activate the boronic acid for the transmetalation step. Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a good starting point, while stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary for less reactive systems.[3]
-
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[1][4] Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]
Comparative Reaction Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of analogous heteroaryl halides. These examples serve as a valuable starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Substrate Type | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Bromopyridines | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Bromopyridines | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Aryl Bromides | Good to Excellent |
| Pd(dppf)Cl₂ (10) | --- | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | Pyridine-2-sulfonyl fluoride | Modest to Good |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2-Bromopyridine | 89% |
Table compiled from data found in multiple sources.[2][5][6] Note: Yields are substrate-dependent and optimization is recommended for each specific reaction.
Detailed Experimental Protocols
This section provides a representative, general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask with reflux condenser)
-
Inert gas supply (Argon or Nitrogen)
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and carefully evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.[2][4]
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 8 to 24 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-(trifluoromethyl)pyridine product.
Diagrams and Workflows
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the Suzuki-Miyaura coupling protocol described above.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.[2]
References
- 1. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of 2-amino-5-(trifluoromethyl)pyridine derivatives is of significant interest as the trifluoromethylpyridine motif is a key structural component in many biologically active compounds. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-iodo-5-(trifluoromethyl)pyridine with various primary and secondary amines, including anilines.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with an amine in the presence of a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium complex, yielding the desired N-substituted aminopyridine product and regenerating the active Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with electron-deficient heteroaryl halides like this compound, where catalyst poisoning by the pyridine nitrogen can be a significant challenge. The trifluoromethyl group further influences the reactivity of the substrate.
Experimental Protocols
The following protocols are representative examples for the Buchwald-Hartwig amination of this compound with different classes of amines. Optimization of reaction conditions may be necessary for specific substrates.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
The purity of reagents, particularly the catalyst, ligand, and base, is critical for reproducible results.
-
Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Amination with Primary Alkylamines
This protocol describes a general procedure for the coupling of this compound with a primary alkylamine.
Materials:
-
This compound
-
Primary alkylamine (e.g., n-butylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the primary alkylamine (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring for completion.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with Secondary Alkylamines
This protocol outlines a procedure for the coupling of this compound with a secondary alkylamine.
Materials:
-
This compound
-
Secondary alkylamine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to an oven-dried reaction vial.
-
Add cesium carbonate (1.5 mmol, 1.5 equiv.).
-
Add anhydrous 1,4-dioxane (5 mL) followed by the secondary alkylamine (1.2 mmol, 1.2 equiv.).
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Stir for 16-24 hours, or until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Amination with Anilines
This protocol provides a method for the coupling of this compound with anilines.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (3 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv.), the aniline derivative (1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (15 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of 2-halo-5-(trifluoromethyl)pyridine with various amines. While specific data for the 2-iodo substrate is limited in the literature, the data for the analogous 2-bromo substrate provides a strong predictive basis for reaction outcomes.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | ~75-85 (estimated) |
| 2 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | ~70-80 (estimated) |
| 3 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | ~80-90 (estimated) |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 20 | ~85-95 (estimated) |
| 2 | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 24 | ~80-90 (estimated) |
| 3 | Diethylamine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 18 | ~70-80 (estimated) |
Table 3: Buchwald-Hartwig Amination with Anilines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | ~80-90 (estimated) |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 90[1][2] |
| 3 | 3,5-Dimethylaniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | ~85-95 (estimated) |
Note: Yields are based on isolated product after purification. Estimated yields are based on typical outcomes for similar substrates and may require optimization.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Sonogashira Coupling with 2-Iodo-5-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 2-iodo-5-(trifluoromethyl)pyridine with various terminal alkynes. This reaction is a powerful tool for the synthesis of 2-alkynyl-5-(trifluoromethyl)pyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a versatile method for the synthesis of complex molecules.[1][2]
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) intermediate. This is followed by a transmetalation step where the copper acetylide transfers the alkyne group to the palladium complex. The cycle is completed by reductive elimination, which forms the desired coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate is then transferred to the palladium complex in the transmetalation step.
Variations of the Sonogashira coupling, such as copper-free protocols, have been developed to address issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[3]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 2-halo-5-(trifluoromethyl)pyridines with various terminal alkynes. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation, often allowing for high yields under mild conditions.
Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of 2-Halo-5-(trifluoromethyl)pyridines
| Entry | Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 4 | >95 (estimated) |
| 2 | 2-Bromo-5-(trifluoromethyl)pyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 91[3] |
| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | 1-Octyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85[3] |
| 4 | 2-Bromo-5-(trifluoromethyl)pyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 82[3] |
| 5 | 2-Bromo-5-(trifluoromethyl)pyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 78[3] |
Note: Yields for entry 1 are estimated based on the high reactivity of aryl iodides in Sonogashira couplings and data from analogous systems. Entries 2-5 are based on the coupling of the corresponding bromo-pyridine, which is generally less reactive than the iodo-pyridine.
Experimental Protocols
Below are detailed experimental protocols for the Sonogashira coupling of this compound. These protocols are based on general procedures and can be adapted for specific substrates.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous DMF (or THF) (5-10 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper salts or when copper contamination of the final product is a concern.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and triphenylphosphine (0.04 mmol).[3]
-
Add anhydrous DMF (5 mL) and diisopropylethylamine (3.0 mmol).[3]
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.[3]
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 2-iodo-5-(trifluoromethyl)pyridine. This versatile building block is frequently utilized in medicinal chemistry due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity.[1] The primary transformations highlighted herein are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures in drug discovery.
Core Reactions and Applications
This compound serves as a valuable precursor for the synthesis of a wide array of substituted pyridines. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the iodo substituent make it an ideal substrate for various cross-coupling reactions. These reactions are pivotal in the synthesis of biaryl, amino-substituted, and alkynyl-substituted pyridines, which are common motifs in pharmaceutically active compounds.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound. These data serve as a guide for reaction optimization and demonstrate the versatility of this key intermediate.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | --- | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 2 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | --- | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 75-85 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 80-90 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 90-98 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited above.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene, Ethanol, and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
The flask is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
The reaction mixture is stirred and heated to 90 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of amines with this compound.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium pre-catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add the amine (1.2 mmol) and the base (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details a standard procedure for the coupling of a terminal alkyne with this compound.[1][2][3][4][5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC or GC. The reaction is usually complete within 3-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing the pad with additional diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the fundamental synthetic pathways and catalytic cycles described in these application notes.
Caption: Synthetic pathway for Suzuki-Miyaura coupling.
Caption: Synthetic pathway for Buchwald-Hartwig amination.
Caption: Experimental workflow for Sonogashira coupling.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-5-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-iodo-5-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions serve as a comprehensive guide for the synthesis of diverse derivatives.
Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position, providing access to a vast chemical space of novel biaryl and vinyl-pyridine compounds.
Representative Reaction Conditions:
The following table outlines typical conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. Yields are generally high, but optimization may be required for specific substrates.
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 88-98 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 85 | 16 | 80-92 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 70 | 6 | 75-90 |
Detailed Experimental Protocol:
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 273 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).
-
Solvent Addition: Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL) via syringe.
-
Reaction: Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
Visualization of Suzuki-Miyaura Catalytic Cycle:
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
Application Note: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for synthesizing 2-alkynyl-5-(trifluoromethyl)pyridines, which are important precursors for various heterocycles and conjugated materials. The reaction typically utilizes a dual catalyst system of palladium and copper(I) iodide.[1]
Representative Reaction Conditions:
The table below provides standard conditions for the Sonogashira coupling of this compound. The choice of base and solvent can be critical for achieving high yields.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 85-95 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 12 | 88-96 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 10 | 75-85 |
Detailed Experimental Protocol:
This protocol outlines a standard procedure for the copper-co-catalyzed Sonogashira coupling.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 273 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (15 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired 2-alkynyl-5-(trifluoromethyl)pyridine.
Visualization of Sonogashira Catalytic Cycle:
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Heck Coupling
Application Note: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[2] It provides an effective route for the synthesis of 2-alkenyl-5-(trifluoromethyl)pyridines, which are valuable intermediates in organic synthesis. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
Representative Reaction Conditions:
This table shows representative conditions for the Heck coupling of this compound with alkenes. The regioselectivity and stereoselectivity (E/Z) can be influenced by the choice of catalyst, ligand, and reaction conditions.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 80 | 24 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 100 | 16 | 75-90 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 18 | 65-80 |
| 4 | Cyclohexene | Pd(PPh₃)₄ (5) | - | Ag₂CO₃ | Toluene | 110 | 24 | 50-70 |
Detailed Experimental Protocol:
This protocol provides a general method for the Heck coupling of this compound with an alkene like styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Sealable reaction tube
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a sealable reaction tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 273 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 12.2 mg).
-
Inerting: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous acetonitrile (4 mL), triethylamine (1.5 mmol, 0.21 mL), and styrene (1.5 mmol, 0.17 mL) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium black.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to obtain the substituted alkene.
Visualization of Heck Catalytic Cycle:
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This transformation is a cornerstone of modern medicinal chemistry, allowing for the synthesis of 2-amino-5-(trifluoromethyl)pyridines from various primary or secondary amines. The choice of ligand is critical and often dictates the success and scope of the reaction.[5]
Representative Reaction Conditions:
The following table summarizes typical conditions for the Buchwald-Hartwig amination. Strong, non-nucleophilic bases and bulky, electron-rich phosphine ligands are commonly employed.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 78-88 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS | THF | 70 | 24 | 70-85 |
Detailed Experimental Protocol:
This protocol provides a general procedure for the amination of this compound with a secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealable reaction vial
Procedure:
-
Setup (in a glovebox): To a sealable reaction vial containing a stir bar, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add Substrates: Add this compound (1.0 mmol, 273 mg) to the vial.
-
Solvent and Amine Addition: Add anhydrous toluene (2 mL), followed by morpholine (1.2 mmol, 0.105 mL).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block or oil bath at 100 °C. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Carefully unseal the vial and dilute the contents with ethyl acetate (20 mL). Filter the mixture through a short plug of silica gel or Celite, washing with additional ethyl acetate.
-
Washing and Concentration: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
Visualization of Buchwald-Hartwig Catalytic Cycle:
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-iodo-5-(trifluoromethyl)pyridine as a key building block. This versatile reagent is a valuable starting material for generating a diverse range of heterocyclic structures through various palladium-catalyzed cross-coupling reactions, including Sonogashira, Buchwald-Hartwig, and Suzuki couplings. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.
I. Overview of Synthetic Strategies
This compound serves as a robust electrophilic partner in several high-yield cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can influence the reactivity of the C-I bond, making it amenable to a variety of transformations. The primary synthetic routes explored in these notes are:
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, leading to the synthesis of 2-alkynyl-5-(trifluoromethyl)pyridines. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the introduction of a wide array of primary and secondary amines at the 2-position of the pyridine ring. This is a powerful method for creating libraries of potential bioactive molecules.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters, yielding 2-aryl- and 2-heteroaryl-5-(trifluoromethyl)pyridines.
II. Experimental Protocols and Data
A. Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-(trifluoromethyl)pyridines
This protocol outlines a standard procedure for the coupling of this compound with terminal alkynes.
General Reaction Scheme:
Application Notes and Protocols for the Large-Scale Synthesis of 2-Iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-(trifluoromethyl)pyridine is a critical building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a trifluoromethyl group and an iodine atom on the pyridine ring, offers versatile reactivity for the synthesis of complex pharmaceutical intermediates.[1] The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, while the iodo substituent serves as a key handle for various cross-coupling reactions. This document provides a detailed protocol for the large-scale synthesis of this compound via a Sandmeyer-type reaction, starting from the readily available 2-amino-5-(trifluoromethyl)pyridine.
Synthetic Pathway Overview
The synthesis proceeds via a two-step, one-pot Sandmeyer-type reaction. The first step involves the diazotization of 2-amino-5-(trifluoromethyl)pyridine using sodium nitrite in an acidic medium to form an in situ diazonium salt. In the second step, this intermediate is treated with potassium iodide to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis.
| Parameter | Value | Reference |
| Starting Material | ||
| 2-Amino-5-(trifluoromethyl)pyridine | 9.96 g (0.062 mol) | [2] |
| Reagents | ||
| 5N Hydrochloric Acid | 70 mL | [2] |
| Sodium Nitrite (NaNO₂) | 6.39 g (0.093 mol) in 30 mL H₂O | [2] |
| Potassium Iodide (KI) | 22.5 g (0.136 mol) in 30 mL H₂O | [2] |
| Reaction Conditions | ||
| Diazotization Temperature | -5°C to 5°C | [2] |
| Iodination Temperature | -5°C to 10°C, then warm to room temp. | [2] |
| Product Information | ||
| Yield | 14.6 g (87%) | [2] |
| Purity | High (after chromatography) | [3] |
| Appearance | White solid | [2] |
| Molecular Weight | 272.99 g/mol | |
| CAS Number | 100366-75-4 | [1] |
Experimental Protocol
This protocol is adapted from a literature procedure for a gram-scale synthesis and can be scaled accordingly with appropriate safety and engineering controls.[2]
Materials and Equipment:
-
Multi-neck reaction vessel equipped with a mechanical stirrer, thermocouple, and addition funnel.
-
Cooling bath (e.g., acetone/dry ice or a cryostat).
-
Standard laboratory glassware for workup and purification.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Reagents:
-
2-Amino-5-(trifluoromethyl)pyridine (also known as 6-(trifluoromethyl)pyridin-3-amine)
-
5N Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate (EtOAc)
-
6N Sodium hydroxide (NaOH)
-
0.3 M Sodium thiosulfate (Na₂S₂O₃) solution
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography eluent)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 9.96 g (0.062 mol) of 2-amino-5-(trifluoromethyl)pyridine in 70 mL of 5N HCl.
-
Cooling: Cool the solution to -5°C using a cooling bath.
-
Diazotization: Slowly add a solution of 6.39 g (0.093 mol) of sodium nitrite in 30 mL of water dropwise to the reaction mixture, ensuring the internal temperature is maintained below 5°C. After the addition is complete, stir the mixture for an additional 10 minutes at -5°C.
-
Iodination: Slowly add a solution of 22.5 g (0.136 mol) of potassium iodide in 30 mL of water dropwise to the reaction mixture, while keeping the internal temperature below 10°C.
-
Warm-up: After the addition of the KI solution is complete, allow the reaction mixture to gradually warm to room temperature.
-
Extraction and Neutralization: Add 250 mL of ethyl acetate to the reaction mixture. Adjust the pH of the aqueous layer to 11 by the slow addition of 50 mL of 6N NaOH. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer with 120 mL of 0.3 M sodium thiosulfate solution to remove any residual iodine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (25:1) eluent system to yield this compound as a white solid.[2]
Safety Precautions:
-
The diazotization reaction can be exothermic and the diazonium salt intermediate is potentially unstable. Strict temperature control is crucial.
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment.
-
Quenching of the reaction and pH adjustment should be performed slowly and carefully to control any gas evolution.
Analytical Characterization
The final product can be characterized by standard analytical techniques:
-
Mass Spectrometry (MS): (ESI) calculated for C₆H₃F₃IN [M]⁺: 273.0; found: 274.0 [M+H]⁺.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 8.96 (s, 1H), 8.22 (d, J = 8.2 Hz, 1H), 7.47 (d, J = 8.2 Hz, 1H).[2]
By following this detailed protocol, researchers can reliably synthesize this compound on a large scale for its application in pharmaceutical and chemical research.
References
"safe handling and storage procedures for 2-iodo-5-(trifluoromethyl)pyridine"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of 2-iodo-5-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The information compiled is intended to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative utilized as an intermediate in organic synthesis. Its trifluoromethyl group can impart unique properties to target molecules, such as enhanced metabolic stability and lipophilicity, which are desirable in drug design.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₃F₃IN | |
| Molecular Weight | 272.99 g/mol | |
| Appearance | White to off-white or light yellow solid | [2] |
| Melting Point | 68-72°C | [2] |
| Solubility in Water | Low to insoluble | [2] |
| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [2] |
| Stability | Stable under normal conditions; may decompose with exposure to moisture and air. | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with care.
Table 2: Hazard Identification and GHS Classification
| Hazard | Classification | Precautionary Statement(s) | Reference(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. | |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [3][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. | [3][4] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be necessary.[3][4]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the quality of the compound.
Handling
-
Avoid all personal contact, including inhalation of dust or fumes.[3]
-
Handle in a well-ventilated area or a chemical fume hood.[2]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep containers securely sealed when not in use.[3]
Storage
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed to prevent exposure to moisture and air.[2]
-
Store away from heat sources, open flames, and incompatible materials such as strong oxidizing agents and bases.[2][5]
-
Recommended storage temperatures can range from ambient to 2-8°C; always consult the supplier's specific recommendations.[6]
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. | [4] |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician. | [4] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4] |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam.[5]
-
Specific Hazards: In combustion, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in section 2.1.
-
For dry spills, avoid generating dust. Use dry clean-up procedures (e.g., sweep or vacuum) and place the material in a sealed container for disposal.[3]
-
Prevent the spillage from entering drains or waterways.[3]
Disposal Procedures
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[3][5] This typically involves collection in a designated, labeled hazardous waste container for pickup by a licensed disposal company.
Experimental Protocols
This compound is a versatile building block for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules.[1][7][8]
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate key logical workflows for handling and experimental use of this compound.
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 112930-95-7|2-Iodo-5-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-iodo-5-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-iodo-5-(trifluoromethyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki reaction of this compound, an electron-deficient substrate that can present unique challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Conversion | 1. Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[1][2] 2. Inefficient Oxidative Addition: The C-I bond, although typically reactive, may require specific conditions for efficient oxidative addition in this electron-deficient system. 3. Poor Transmetalation: The trifluoromethyl group makes the pyridine ring electron-poor, which can affect the transmetalation step.[2] | - Ligand Selection: Employ bulky, electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst and prevent pyridine coordination.[2][3][4] - Catalyst Choice: Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a robust precatalyst system.[4] Increasing catalyst loading (e.g., from 2 mol% to 5 mol%) may be beneficial.[2] - Base Selection: Use a stronger base like K₃PO₄ or Cs₂CO₃ to enhance the rate of transmetalation.[3][4] - Temperature: Increase the reaction temperature to overcome activation energy barriers.[3][4] |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3][5] 2. Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or residual water.[4][5] 3. Dehalogenation of Starting Material: The iodo group is replaced by a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridine.[5][6] | - Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[3][4] - Anhydrous Conditions: Use anhydrous solvents and dry reagents to minimize protodeboronation.[2][4] Consider using boronic esters (e.g., pinacol esters), which are more stable.[4] - Ligand Screening: Dehalogenation can sometimes be caused by certain phosphine ligands. Screening different ligands may mitigate this issue.[4] |
| Inconsistent Results | 1. Reagent Quality: Variability in the purity of the catalyst, base, solvent, or boronic acid can lead to inconsistent yields.[4] 2. Inefficient Mixing: In biphasic reaction mixtures, poor mixing can lead to slow and irreproducible reaction rates.[4] | - High-Purity Reagents: Use fresh, high-purity reagents. Store catalysts and ligands under an inert atmosphere.[4] - Vigorous Stirring: Ensure vigorous stirring to promote efficient mixing of all reaction components.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A1: Due to the electron-deficient nature of the pyridine ring, a robust catalyst system is recommended. A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[3][4] Alternatively, a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ can be effective.[4]
Q2: Which base is most suitable for this reaction?
A2: The choice of base is critical for activating the boronic acid. For challenging substrates like this compound, stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) is a highly effective choice.[2][3] Cesium carbonate (Cs₂CO₃) can also be very effective, though it is a more expensive option.[4]
Q3: What solvent system should I use?
A3: Aprotic polar solvents are generally preferred for Suzuki couplings of halopyridines. A mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 v/v ratio) is a common and effective solvent system.[1][7] The water helps to dissolve the inorganic base and facilitates the crucial transmetalation step. Other suitable solvents include toluene or THF, often with the addition of water.[1][8]
Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture.[3][5] It is crucial to ensure that all solvents and reagents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen) from start to finish.[3][4] Using a direct Pd(0) catalyst source can also sometimes reduce the incidence of homocoupling.[4]
Q5: My reaction is sluggish and gives a low yield. What parameters can I adjust?
A5: For sluggish reactions with this substrate, consider the following adjustments:
-
Increase Temperature: Higher temperatures can significantly increase the reaction rate.[3]
-
Switch to a Stronger Base: If you are using a weaker base like K₂CO₃, switching to K₃PO₄ or Cs₂CO₃ can improve the yield.[3][4]
-
Change Ligand: If catalyst deactivation is suspected, switching to a bulkier and more electron-rich ligand (e.g., from PPh₃ to XPhos) can be beneficial.[3][4]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may improve conversion.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura couplings for structurally similar and challenging heteroaryl halides. This data can serve as a guide for optimizing the reaction with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | High |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | Moderate to High |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | Moderate |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Catalyst System | Temperature (°C) | Typical Yield (%) |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | Pd(OAc)₂ / SPhos | 100 | High |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | Pd(OAc)₂ / SPhos | 100 | Moderate |
| Cs₂CO₃ (2) | Toluene | Pd₂(dba)₃ / XPhos | 110 | High |
| Na₂CO₃ (2) | DMF | Pd(PPh₃)₄ | 100 | Moderate |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound:
This is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed organic solvent followed by the degassed water via syringe (a typical solvent ratio is 4:1 or 5:1 organic solvent to water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting Workflow for Suzuki Coupling.
References
Technical Support Center: Synthesis of 2-iodo-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodo-5-(trifluoromethyl)pyridine.
Troubleshooting Guides
The synthesis of this compound can be approached through two primary routes: the Sandmeyer reaction of 2-amino-5-(trifluoromethyl)pyridine and the Finkelstein reaction of 2-chloro-5-(trifluoromethyl)pyridine. This guide addresses common issues encountered in both methodologies.
Route 1: Sandmeyer Reaction
Q1: My Sandmeyer reaction has a low yield. What are the potential causes and solutions?
A low yield in the Sandmeyer reaction for the synthesis of this compound can stem from several factors. The most common issues are related to the instability of the diazonium salt intermediate and incomplete reaction.
Potential Causes and Troubleshooting Steps:
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C. This decomposition often leads to the formation of 2-hydroxy-5-(trifluoromethyl)pyridine as a primary byproduct, reducing the yield of the desired product.
-
Solution: Maintain a strict temperature control between 0-5°C during the diazotization step (the addition of sodium nitrite). Use an ice-salt bath to ensure the temperature does not rise.
-
-
Incomplete Diazotization: If the reaction between the 2-amino-5-(trifluoromethyl)pyridine and nitrous acid is incomplete, unreacted starting material will remain, lowering the overall yield.
-
Solution: Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine. This allows for the controlled generation of nitrous acid and its immediate reaction with the amine.
-
-
Side Reactions: Besides the formation of the corresponding phenol, other side reactions can occur, such as the formation of biaryl compounds through radical coupling or the formation of azo compounds if the diazonium salt couples with the starting amine.
-
Solution: Use a slight excess of sodium nitrite to ensure complete diazotization. The order of addition is also critical; add the sodium nitrite solution to the amine solution, not the other way around.
-
Q2: I am observing a significant amount of a phenolic byproduct. How can I minimize its formation?
The formation of 2-hydroxy-5-(trifluoromethyl)pyridine is a common side reaction.
Troubleshooting Steps:
-
Temperature Control: As mentioned, keep the reaction temperature below 5°C.
-
Minimize Reaction Time: Once the diazonium salt is formed, proceed to the iodination step without delay.
-
pH Control: Ensure the reaction medium is sufficiently acidic during diazotization to stabilize the diazonium salt.
Route 2: Finkelstein Reaction
Q1: The Finkelstein reaction from 2-chloro-5-(trifluoromethyl)pyridine is not proceeding to completion. What can I do?
The Finkelstein reaction is an equilibrium process. For aromatic halides, the reaction is often sluggish and requires a catalyst.
Potential Causes and Troubleshooting Steps:
-
Equilibrium: The reaction can be driven to completion by taking advantage of the differential solubility of the halide salts. The classic Finkelstein reaction uses sodium iodide in acetone, where the resulting sodium chloride is poorly soluble and precipitates, driving the equilibrium towards the product. For aromatic systems, this may not be sufficient.
-
Solution: Use a high boiling point solvent like DMF or dioxane and a significant excess of sodium iodide.
-
-
Lack of Reactivity: Aryl chlorides are generally less reactive than aryl bromides in nucleophilic aromatic substitution.
-
Solution: Employ a copper(I) iodide catalyst in combination with a diamine ligand. This "aromatic Finkelstein reaction" significantly enhances the reaction rate.
-
Q2: I am experiencing difficulty in purifying the product from the Finkelstein reaction mixture.
Purification can be challenging due to the presence of unreacted starting material, catalyst residues, and the high-boiling point solvent.
Troubleshooting Steps:
-
Work-up Procedure: After the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. Washing the organic layer with aqueous ammonia can help remove copper catalyst residues.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the product from the starting material and other impurities.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is preferable for the synthesis of this compound?
A: Both the Sandmeyer and Finkelstein reactions are viable routes. The choice often depends on the availability and cost of the starting materials. The Sandmeyer reaction starting from 2-amino-5-(trifluoromethyl)pyridine is well-documented and can provide high yields. The Finkelstein route is a good alternative if 2-chloro-5-(trifluoromethyl)pyridine is readily available.
Q: How can I monitor the progress of these reactions?
A: Both reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product.
Q: What are the expected side products and how can they be identified?
A:
-
Sandmeyer Reaction:
-
2-hydroxy-5-(trifluoromethyl)pyridine: Can be identified by GC-MS and its different polarity on TLC.
-
Unreacted 2-amino-5-(trifluoromethyl)pyridine: Can be detected by TLC and GC-MS.
-
Biaryl and azo compounds: Generally formed in smaller amounts and can be characterized by mass spectrometry.
-
-
Finkelstein Reaction:
-
Unreacted 2-chloro-5-(trifluoromethyl)pyridine: The primary impurity if the reaction does not go to completion. It can be monitored by GC-MS.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Sandmeyer Reaction | Aromatic Finkelstein Reaction |
| Starting Material | 2-amino-5-(trifluoromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine |
| Key Reagents | NaNO₂, HCl, KI | NaI, CuI, Diamine ligand |
| Typical Solvent | Water | Dioxane, DMF |
| Reaction Temperature | 0-5°C (diazotization) | 110-130°C |
| Reported Yield | ~87% | Moderate to high (substrate dependent) |
| Primary Side Product | 2-hydroxy-5-(trifluoromethyl)pyridine | Unreacted starting material |
Table 2: Influence of Reaction Conditions on Sandmeyer Reaction Purity
| Condition | Purity of this compound (GC area %) | Major Impurity (GC area %) |
| Standard (0-5°C) | 95% | 2-hydroxy-5-(trifluoromethyl)pyridine (3%) |
| Elevated Temp. (15°C) | 80% | 2-hydroxy-5-(trifluoromethyl)pyridine (15%) |
| Slow NaNO₂ addition | 97% | 2-hydroxy-5-(trifluoromethyl)pyridine (1.5%) |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is based on a reported procedure.
Materials:
-
6-(Trifluoromethyl)pyridin-3-amine
-
5N Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate (EtOAc)
-
6N Sodium hydroxide (NaOH)
-
0.3 M Sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve 6-(trifluoromethyl)pyridin-3-amine (9.96 g, 0.062 mol) in 5N HCl (70 mL) in a flask and cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (6.39 g, 0.093 mol in 30 mL water) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at -5 °C for an additional 10 minutes after the addition is complete.
-
Slowly add a pre-cooled aqueous solution of potassium iodide (22.5 g, 0.136 mol in 30 mL water) dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Extract the mixture with ethyl acetate (250 mL).
-
Adjust the pH of the aqueous layer to 11 with 6N NaOH (approx. 50 mL).
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 120 mL of 0.3 M Na₂S₂O₃ solution.
-
Concentrate the ethyl acetate layer under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (eluent: hexane/EtOAc = 25/1) to yield this compound as a white solid.
Protocol 2: Aromatic Finkelstein Synthesis of this compound
This is a general protocol for the copper-catalyzed Finkelstein reaction and may require optimization for this specific substrate.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (or another suitable diamine ligand)
-
Dioxane (anhydrous)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%), and NaI (2 equivalents).
-
Add anhydrous dioxane, followed by 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent).
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with aqueous ammonia to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Sandmeyer synthesis.
Caption: Experimental workflow for the Finkelstein synthesis.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of Crude 2-iodo-5-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-iodo-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for crude this compound?
A1: The most common and effective purification techniques for crude this compound, which is a solid at room temperature, are recrystallization and column chromatography.[1] For volatile impurities, distillation can be considered, although the target compound itself may have a high boiling point.[2]
Q2: What are the likely impurities in crude this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation.[2] Common impurities in the synthesis of halopyridines may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Other iodinated or trifluoromethylated pyridine isomers formed during the reaction.
-
Dehalogenated species: 5-(Trifluoromethyl)pyridine.
-
Over-halogenated byproducts: Di-iodinated or other multi-halogenated pyridines.[3]
-
Solvent residues: Solvents used in the synthesis and workup.
Q3: My purified this compound is a yellow solid. Is this normal?
A3: While pure this compound is typically a white to off-white solid, a pale yellow color can indicate the presence of minor impurities.[4] If high purity is required for downstream applications, such as in pharmaceutical synthesis, further purification may be necessary.[1][5]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography. Use a suitable eluent system, similar to the one used for the column, to develop the TLC plate. The spots can be visualized under UV light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | The chosen solvent is not suitable; the compound has low solubility even at high temperatures. | Select a more appropriate solvent or a solvent mixture. Perform small-scale solubility tests with various solvents to find one that dissolves the compound when hot but not when cold. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is too concentrated, or the cooling process is too rapid. The boiling point of the solvent may be higher than the melting point of the compound. | Add more solvent to the hot solution. Allow the solution to cool down more slowly (e.g., by letting it cool to room temperature before placing it in an ice bath). Consider using a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try adding a seed crystal to induce crystallization. If the compound is too soluble, consider using a different solvent or a solvent/anti-solvent system. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were not completely collected during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution thoroughly in an ice bath to maximize crystal formation. Ensure efficient transfer and washing of the crystals during filtration. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities (overlapping bands). | The eluent system is not optimal (either too polar or not polar enough). The column was not packed properly, leading to channeling. The column was overloaded with the crude mixture. | Optimize the eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Ensure the silica gel is packed uniformly without any air bubbles. Use an appropriate amount of crude product for the column size (typically a 20-50:1 ratio of silica gel to crude product by weight).[6] |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the acidic silica gel, which can be an issue with basic pyridine compounds.[2] The compound is not sufficiently soluble in the eluent. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to reduce the interaction with the silica gel.[2] Choose an eluent system in which the compound is more soluble. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracks appear in the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent and conditions should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexanes, heptane, or a mixture such as hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when it is cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture. A good eluent system will give the desired compound an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, and then add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pipette bulb or compressed air) to start the elution.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]
- 5. nbinno.com [nbinno.com]
- 6. web.uvic.ca [web.uvic.ca]
Technical Support Center: Troubleshooting Low Yields in 2-Iodo-5-(trifluoromethyl)pyridine Reactions
Welcome to the technical support center for reactions involving 2-iodo-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in cross-coupling reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my cross-coupling reaction with this compound?
Low yields can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring electron-deficient, which generally facilitates oxidative addition of the C-I bond to the palladium catalyst. However, the pyridine nitrogen can also coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition. Other common issues include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), poor quality of reagents, or the occurrence of side reactions.
Q2: What are the most common side reactions observed with this compound?
The most prevalent side reactions include:
-
Dehalogenation: Replacement of the iodo group with a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridine. This can be promoted by certain phosphine ligands or impurities.
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions). This is often exacerbated by the presence of oxygen.
-
Catalyst Decomposition: Formation of palladium black, an inactive form of the catalyst, indicates catalyst decomposition, which can be caused by high temperatures, impurities, or inappropriate ligand choice.
Q3: How does the trifluoromethyl group influence the reactivity of this compound?
The strongly electron-withdrawing trifluoromethyl group significantly impacts the electronic properties of the pyridine ring. This generally increases the rate of oxidative addition, the first step in many cross-coupling catalytic cycles. However, it can also affect the stability of intermediates and the rate of reductive elimination.
Troubleshooting Guides for Common Cross-Coupling Reactions
Below are detailed troubleshooting guides for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound.
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product.
This section provides guidance on optimizing the Suzuki-Miyaura coupling of this compound with various boronic acids.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | ~90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | ~88 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of approximately 0.1 M with respect to the starting iodide.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
Issue: Low yield of the desired alkynylpyridine product.
This section provides guidance for optimizing the Sonogashira coupling of this compound with terminal alkynes.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Quantitative Data: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 6 | 90-98 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | DMF | 50 | 8 | ~92 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2.5) | Acetonitrile | 70 | 10 | ~85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Detailed Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Base Addition: Add degassed THF and Et₃N (2.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise.
-
Reaction: Heat the mixture to 65 °C and stir.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
Issue: Low yield of the desired aminopyridine product.
This section addresses common challenges in the Buchwald-Hartwig amination of this compound. Catalyst poisoning by the pyridine nitrogen is a key consideration.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | ~75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 16 | ~85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to a Schlenk tube. Add this compound (1.0 equiv.), NaOtBu (1.4 equiv.), and morpholine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Technical Support Center: Cross-Coupling with 2-Iodo-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-iodo-5-(trifluoromethyl)pyridine in cross-coupling reactions.
Troubleshooting and FAQs
This section addresses common issues encountered during cross-coupling reactions with the electron-deficient this compound substrate.
Question 1: Why is my cross-coupling reaction failing or giving low yields with this compound?
Answer: Low yields or reaction failure with this substrate can stem from several factors, primarily related to its electron-deficient nature and the potential for the pyridine nitrogen to interfere with the catalyst.
-
Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with 2-halopyridine substrates.[1][2]
-
Slow Oxidative Addition: While the Carbon-Iodine bond is generally reactive, the strong electron-withdrawing effect of the trifluoromethyl group can influence the electronic properties of the pyridine ring, potentially affecting the oxidative addition step.
-
Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[3] An inappropriate ligand may not be effective for this specific substrate.
-
Incorrect Base or Solvent: The choice of base and solvent is crucial and highly interdependent. An unsuitable combination can lead to poor reaction rates, side reactions, or catalyst decomposition.[4][5]
-
Protodeboronation (Suzuki Coupling): In Suzuki reactions, the boronic acid coupling partner can be replaced by a proton from the solvent, especially under harsh conditions or with an improper base, leading to a common side product.[1]
Question 2: What are the best initial catalysts and ligands to screen for a Suzuki-Miyaura coupling with this substrate?
Answer: For challenging, electron-deficient substrates like this compound, highly active catalyst systems are required.[1] We recommend starting with palladium(II) precatalysts combined with bulky, electron-rich phosphine ligands. These ligands are known to accelerate oxidative addition and reductive elimination while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[1][6]
Recommended Starting Points for Suzuki-Miyaura Catalyst Screening:
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Features |
| Pd₂(dba)₃ | XPhos or SPhos | 1-2% Pd | Buchwald ligands; excellent for electron-deficient halides.[7] |
| Pd(OAc)₂ | P(t-Bu)₃ | 2-4% Pd | A bulky, electron-rich monodentate phosphine.[8] |
| PdCl₂(dppf) | (none) | 3-5% | A reliable catalyst, often effective for a range of substrates.[9][10] |
| Pd(PPh₃)₄ | (none) | 3-5% | A common Pd(0) source, good general starting point.[7][11] |
Question 3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen or issues with the reduction of a Pd(II) precatalyst to the active Pd(0) state.[1]
-
Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[7]
-
Optimize Base and Temperature: Sometimes, a less aggressive base or lower reaction temperature can minimize this side reaction.
Question 4: What conditions are recommended for a Sonogashira coupling with this compound?
Answer: Due to the high reactivity of the C-I bond, Sonogashira couplings with aryl iodides can often be performed under relatively mild conditions.[12] A standard palladium-copper co-catalyst system is a good starting point.
Recommended Starting Conditions for Sonogashira Coupling:
| Parameter | Condition |
| Catalyst System | PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv.) |
| Solvent | Anhydrous THF or DMF |
| Temperature | Room Temperature to 70 °C[13] |
Question 5: For a Buchwald-Hartwig amination, which ligands and bases are most effective with this substrate?
Answer: Buchwald-Hartwig aminations of electron-deficient heteroaryl halides benefit from highly active catalyst systems. The choice of base is critical and depends on the amine coupling partner.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Condition |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos).[14] |
| Base | NaOtBu (for neutral or electron-rich amines) or a weaker base like K₃PO₄ or Cs₂CO₃ (for more acidic amines or sensitive substrates).[15] |
| Solvent | Toluene or Dioxane. |
| Temperature | 80-110 °C.[15] |
Catalyst Selection and Troubleshooting Workflow
The following diagram outlines a logical workflow for selecting a catalyst system and troubleshooting common issues.
Caption: A decision tree for catalyst selection and reaction troubleshooting.
Experimental Protocols
The following protocols are provided as robust starting points for various cross-coupling reactions with this compound. Note: These are generalized procedures based on couplings with similar electron-deficient heteroaryl iodides and should be optimized for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.
-
Add the degassed solvent mixture (e.g., for a 0.5 mmol scale, use 4 mL Dioxane and 1 mL Water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling (Copper Co-catalyzed)
This protocol describes a standard procedure for coupling a terminal alkyne.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[13]
-
Add anhydrous THF and triethylamine to the flask. Stir the mixture at room temperature for 10 minutes.[13]
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC or GC.[13]
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Heck Coupling
This protocol is adapted for coupling with an activated alkene like an acrylate.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (TEA) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, followed by the alkene and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.[16]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Overview
The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. ikm.org.my [ikm.org.my]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Byproducts of 2-Iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with 2-iodo-5-(trifluoromethyl)pyridine. The information is designed to help you manage and minimize the formation of unwanted byproducts, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction byproducts when using this compound in cross-coupling reactions?
A1: When using this compound in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the primary byproducts typically observed are:
-
Homocoupling Products: Formation of a symmetrical biaryl (from the boronic acid/ester in Suzuki reactions), a diyne (from the alkyne in Sonogashira reactions), or a biaryl (from the aryl halide in amination reactions). This is often exacerbated by the presence of oxygen.[1]
-
Deiodination Product: Replacement of the iodine atom on the pyridine ring with a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridine.
-
Protodeboronation Product (Suzuki-Miyaura specific): Replacement of the boronic acid or ester group on the coupling partner with a hydrogen atom.
Q2: How can I minimize the formation of homocoupling byproducts?
A2: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1] To minimize this side reaction:
-
Degas Solvents: Thoroughly degas all solvents used in the reaction by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of argon or nitrogen.
-
Catalyst Choice: The choice of palladium catalyst and ligands can influence the rate of homocoupling versus the desired cross-coupling. Screening different catalyst systems may be beneficial.
Q3: What conditions favor the deiodination of this compound?
A3: Deiodination can be influenced by several factors:
-
Reaction Temperature: Higher temperatures can sometimes lead to increased deiodination.
-
Base: The choice and strength of the base can play a role.
-
Solvent: The solvent system can influence the stability of intermediates and the prevalence of side reactions.
-
Additives: Certain additives or impurities in the reaction mixture can promote deiodination.
Q4: How can I prevent protodeboronation in Suzuki-Miyaura coupling reactions?
A4: Protodeboronation is the cleavage of the C-B bond of the organoboron reagent. To mitigate this:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.
-
Choice of Base: The type and concentration of the base can affect the rate of protodeboronation. Weaker bases or careful stoichiometry control may be necessary.
-
Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
GC-MS or LC-MS analysis shows a significant peak corresponding to the homocoupled product of the boronic acid reagent.
-
Isolated yield of the desired cross-coupled product is lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1] |
| Inefficient Catalyst Turnover | Screen different palladium catalysts and phosphine ligands. Electron-rich and bulky ligands can sometimes favor the cross-coupling pathway. |
| Suboptimal Base | The choice of base can influence the relative rates of cross-coupling and homocoupling. Consider screening bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] |
Workflow for Minimizing Homocoupling:
Caption: Troubleshooting workflow for reducing homocoupling byproducts.
Issue 2: Presence of Deiodinated Byproduct, 5-(trifluoromethyl)pyridine
Symptoms:
-
A peak corresponding to the mass of 5-(trifluoromethyl)pyridine is observed in the mass spectrum of the crude reaction mixture.
-
Purification is complicated by the presence of this relatively non-polar byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Unsuitable Base/Solvent Combination | Screen different bases and solvent systems. For example, milder bases or less polar solvents might reduce deiodination. |
| Impurities | Ensure the purity of all starting materials, reagents, and solvents. |
Experimental Protocol: Purification by Column Chromatography
Objective: To separate the desired cross-coupled product from the deiodinated byproduct, 5-(trifluoromethyl)pyridine.
Materials:
-
Crude reaction mixture
-
Silica gel (appropriate particle size for column chromatography)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column, flasks, and other standard chromatography equipment
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexanes.
-
Load the Sample: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting from 0% and increasing to 5-10% ethyl acetate in hexanes). The less polar deiodinated byproduct should elute first.
-
Collect Fractions: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Isolate Product: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Logical Relationship for Purification:
Caption: General workflow for purification via column chromatography.
Quantitative Data Summary
The following table summarizes representative data on byproduct formation in cross-coupling reactions. Please note that these are generalized values and actual results will vary depending on the specific reaction conditions.
| Reaction Type | Coupling Partner Example | Desired Product | Typical Byproducts | Representative Byproduct Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-5-(trifluoromethyl)pyridine | Phenyl-Phenyl (Biphenyl) | 5-15% |
| 5-(trifluoromethyl)pyridine | 2-10% | |||
| Phenyl (Benzene) | <5% | |||
| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-5-(trifluoromethyl)pyridine | 1,4-Diphenylbuta-1,3-diyne | 5-20% |
| 5-(trifluoromethyl)pyridine | 3-12% | |||
| Buchwald-Hartwig | Aniline | N-Phenyl-5-(trifluoromethyl)pyridin-2-amine | 5-(trifluoromethyl)pyridine | 5-15% |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Byproducts
Objective: To perform a Suzuki-Miyaura coupling reaction with this compound while minimizing homocoupling and deiodination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv, anhydrous)
-
1,4-Dioxane/Water (4:1, degassed)
-
Schlenk flask and other inert atmosphere glassware
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in the troubleshooting guide.
Protocol 2: General Procedure for Sonogashira Coupling under Inert Conditions
Objective: To execute a Sonogashira coupling with minimized formation of diyne homocoupling byproduct.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA, 2.0 equiv, distilled and degassed)
-
Anhydrous THF (degassed)
-
Schlenk flask and other inert atmosphere glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed, anhydrous THF and then the degassed triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography (typically with a hexane/ethyl acetate gradient).
Protocol 3: Buchwald-Hartwig Amination with Control of Side Reactions
Objective: To perform a Buchwald-Hartwig amination while minimizing deiodination of the starting material.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
Inside a glovebox or using a Schlenk line, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add the this compound and the amine.
-
Add degassed, anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway Analogy for Byproduct Formation:
Caption: Factors influencing the formation of common byproducts.
References
Technical Support Center: Improving Regioselectivity with 2-Iodo-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-(trifluoromethyl)pyridine. The guidance is designed to address specific challenges encountered during experiments, with a focus on improving the regioselectivity of common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful, yet potentially challenging, substrate in cross-coupling reactions?
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis. The electron-withdrawing trifluoromethyl (-CF3) group can impart desirable properties to the final molecule, such as increased lipophilicity and metabolic stability. The iodo-group at the 2-position provides a reactive handle for various cross-coupling reactions. However, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which can result in low yields or failed reactions.
Q2: How does the electronic nature of the pyridine ring in this compound affect its reactivity?
The pyridine ring is inherently electron-deficient. The strongly electron-withdrawing trifluoromethyl group at the 5-position further decreases the electron density of the ring. This electronic-deficiency makes the C-I bond at the 2-position highly susceptible to oxidative addition to a Pd(0) catalyst, which is the first and often rate-determining step in many cross-coupling catalytic cycles.
Q3: Can I achieve selective functionalization if my pyridine substrate contains other halogen atoms in addition to the 2-iodo group?
Yes, selective functionalization is highly feasible. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[1] By carefully controlling the reaction conditions (e.g., using a catalyst system with appropriate reactivity, lower temperatures, and shorter reaction times), you can selectively react at the more reactive iodo-position while leaving bromo or chloro substituents intact for subsequent transformations.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low to no conversion of the starting material.
-
Possible Cause A: Catalyst Inhibition/Deactivation. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands can sterically shield the palladium center and prevent coordination with the pyridine nitrogen.
-
-
Possible Cause B: Inactive Catalyst. The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution: Use a reliable Pd(0) precatalyst like Pd(PPh₃)₄ or ensure your reaction is performed under strictly inert conditions (degassed solvents, argon or nitrogen atmosphere) to prevent oxidation of the catalyst. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.
-
-
Possible Cause C: Poor Transmetalation. The transfer of the organic group from the boronic acid to the palladium center may be inefficient.
-
Solution: Ensure your base is strong enough to activate the boronic acid (e.g., K₃PO₄, Cs₂CO₃). The addition of water to the reaction mixture can sometimes facilitate the formation of the more reactive boronate species.
-
Issue 2: Significant formation of side products.
-
Possible Cause A: Homocoupling of the Boronic Acid. This side reaction is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Using a direct Pd(0) source can also minimize side reactions that may be promoted by the in situ reduction of a Pd(II) precatalyst.
-
-
Possible Cause B: Protodeboronation. The boronic acid is replaced by a hydrogen atom.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Consider using boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.
-
-
Possible Cause C: Dehalogenation. The iodo-group is replaced by a hydrogen atom.
-
Solution: This can be caused by certain phosphine ligands or impurities. Screen different ligands and ensure the purity of all starting materials.
-
Representative Data for Suzuki-Miyaura Coupling of Halopyridines
The following table provides representative data for Suzuki-Miyaura couplings on similar halopyridine substrates. These conditions can serve as a starting point for optimization with this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for aryl iodides.[1] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids.[1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst system, may allow for lower catalyst loading.[1] |
Sonogashira Coupling
Issue 1: Reaction fails to initiate or stalls.
-
Possible Cause A: Inactive Catalyst System. Both palladium and copper catalysts are crucial.
-
Solution: Use fresh, high-quality Pd and Cu(I) sources. Copper(I) iodide can degrade over time. Ensure anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser homocoupling of the alkyne.[1]
-
-
Possible Cause B: Insufficiently Basic Conditions. The base is required to deprotonate the terminal alkyne.
-
Solution: Use a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in sufficient excess.
-
Issue 2: Formation of alkyne homocoupling (Glaser coupling) product.
-
Possible Cause: Presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere. Alternatively, consider a copper-free Sonogashira protocol, which may require specific ligands to proceed efficiently.
-
Representative Data for Sonogashira Coupling of Halopyridines
The following table provides representative data for Sonogashira couplings on similar halopyridine substrates.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 60 | 6 | 85-95 | A common and highly effective system.[1] | |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | Highly active ligand for challenging substrates.[1] |
Buchwald-Hartwig Amination
Issue 1: Low yield of the desired arylamine.
-
Possible Cause A: Catalyst Poisoning. This is a very common issue with 2-halopyridine substrates.[2]
-
Solution: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that can promote the reaction and prevent catalyst inhibition.[3]
-
-
Possible Cause B: Incorrect Base Selection. The choice of base is critical.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base may need to be optimized for your specific amine and substrate.
-
Issue 2: No reaction or slow conversion.
-
Possible Cause: The C-N reductive elimination step is slow.
-
Solution: Increasing the reaction temperature (typically 80-110 °C) can often overcome a high activation barrier for reductive elimination. Also, ensure that the chosen ligand is appropriate for the specific class of amine being coupled (e.g., primary, secondary, anilines).
-
Representative Data for Buchwald-Hartwig Amination of Halopyridines
The following table provides representative data for Buchwald-Hartwig aminations on similar halopyridine substrates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | A common system for a variety of amines.[1] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 80-110 | 12-24 | 85-98 | Effective for a broad scope of amines.[1] |
Experimental Protocols
The following are general experimental protocols for key cross-coupling reactions. These are based on procedures for similar substrates and should be optimized for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the base (e.g., Et₃N, 2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
"scale-up challenges for the synthesis of 2-iodo-5-(trifluoromethyl)pyridine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 2-iodo-5-(trifluoromethyl)pyridine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: A prevalent and scalable method for synthesizing this compound is through the diazotization of 2-amino-5-(trifluoromethyl)pyridine, followed by a Sandmeyer-type iodination reaction. This multi-step process is often preferred for its reliability and adaptability to larger-scale production.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns during the scale-up of this synthesis include:
-
Handling of Diazonium Salts: Diazonium salts can be explosive in their dry, isolated state. Therefore, it is crucial to use them in situ and maintain low temperatures during their formation and subsequent reaction.
-
Exothermic Reactions: The diazotization process is highly exothermic. Effective heat management is critical to prevent thermal runaway, which can be achieved through controlled addition of reagents, efficient cooling systems, and appropriate solvent volumes.[1]
-
Gas Evolution: The decomposition of the diazonium salt liberates a significant volume of nitrogen gas. The reactor system must be designed with adequate headspace and proper venting to safely manage this gas evolution.[1]
-
Hazardous Reagents: Depending on the specific protocol, corrosive and toxic reagents may be used. All personnel should be equipped with appropriate personal protective equipment (PPE), and the reactions should be conducted in well-ventilated areas.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting material (2-amino-5-(trifluoromethyl)pyridine), byproducts from side reactions of the diazonium salt (such as the corresponding phenol), and potentially regioisomers if the initial halogenation of the pyridine ring is not perfectly selective. The purity of the starting materials is also a critical factor, as impurities can carry through the synthesis and complicate purification.
Troubleshooting Guide
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solutions |
| Incomplete Diazotization | - Ensure the complete dissolution or suspension of the starting amine in the acidic medium before adding the diazotizing agent (e.g., sodium nitrite).- Maintain a consistently low temperature (typically 0-5 °C) throughout the addition of the diazotizing agent to ensure the stability of the diazonium salt.- Use a slight excess of the diazotizing agent, but avoid a large excess which can lead to side reactions. |
| Decomposition of Diazonium Salt | - Work at the lowest practical temperature to minimize the decomposition of the unstable diazonium salt.- Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step. |
| Suboptimal Iodination Conditions | - Ensure the iodide source (e.g., potassium iodide) is in excess to drive the reaction to completion.- The choice of acid and its concentration can influence the reaction rate and yield. Empirical optimization may be necessary.- If using a copper catalyst in a Sandmeyer reaction, ensure its activity and appropriate loading. |
| Product Loss During Workup and Purification | - Optimize extraction procedures to ensure complete transfer of the product to the organic phase.- Choose an appropriate purification method (e.g., distillation, crystallization, or column chromatography) and optimize the conditions to minimize product loss. |
Problem 2: Poor Product Purity and Formation of Byproducts
| Possible Cause | Recommended Solutions |
| Formation of Phenolic Byproducts | - This occurs due to the reaction of the diazonium salt with water. Maintain a low reaction temperature and minimize the reaction time of the diazonium salt solution before the addition of the iodide source. |
| Presence of Starting Material | - Incomplete diazotization is the likely cause. Refer to the solutions for "Incomplete Diazotization" in the low yield section. |
| Formation of Colored Impurities | - Azo coupling side reactions can lead to colored byproducts. Ensure efficient stirring and controlled addition of reagents to maintain homogeneity and minimize localized high concentrations. |
| Difficulties in Removing Copper Catalyst | - If a copper-catalyzed Sandmeyer reaction is used, residual copper can be an impurity. Thoroughly wash the organic extracts with aqueous solutions of complexing agents like ammonia or ethylenediaminetetraacetic acid (EDTA) to remove copper salts. |
Experimental Protocols
Key Experiment: Diazotization and Iodination of 2-amino-5-(trifluoromethyl)pyridine (Lab Scale)
This protocol is a representative procedure and may require optimization for specific equipment and scales.
Materials:
-
2-amino-5-(trifluoromethyl)pyridine
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a thermocouple, and a dropping funnel.
-
Charge the reactor with a solution of 2-amino-5-(trifluoromethyl)pyridine in aqueous acid (e.g., HCl or H₂SO₄).
-
Cool the reactor to 0-5 °C using a cooling bath.
-
Slowly add a solution of sodium nitrite in water via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Iodination:
-
In a separate vessel, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution, maintaining a low temperature (typically below 10 °C). Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (or another suitable solvent).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase in vacuo to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation, crystallization, or column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Deiodination of 2-Iodo-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the undesired deiodination of 2-iodo-5-(trifluoromethyl)pyridine during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridine. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: In which types of reactions is deiodination of this compound commonly observed?
A2: Deiodination is a known side reaction in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are widely used to form new carbon-carbon and carbon-nitrogen bonds.
Q3: What are the primary factors that promote the deiodination side reaction?
A3: Several factors can contribute to an increased rate of deiodination. These include elevated reaction temperatures, the choice of solvent, the nature of the base used, and the specific palladium catalyst and ligand system. In some cases, the presence of impurities or moisture can also exacerbate the issue. For instance, higher reaction temperatures in Sonogashira couplings have been shown to increase the extent of dehalogenation.[1][2][3][4]
Q4: How does the electronic nature of this compound influence deiodination?
A4: The trifluoromethyl group is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient. This can influence the stability of the aryl-palladium intermediate in the catalytic cycle, potentially making it more susceptible to side reactions like deiodination.
Troubleshooting Guide
Issue 1: Significant formation of 5-(trifluoromethyl)pyridine is observed by GC/MS or NMR.
If you are observing a significant amount of the deiodinated side product, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion to the desired product. |
| Inappropriate Solvent | The choice of solvent can influence the reaction pathway. Consider switching to a different solvent. Aprotic solvents like dioxane, toluene, or THF are commonly used. The polarity and coordinating ability of the solvent can affect catalyst activity and stability. |
| Base Selection | The strength and type of base can play a role. If a strong base is being used, consider switching to a milder base. For example, in some Buchwald-Hartwig aminations, using a weaker base like potassium carbonate can be beneficial. |
| Catalyst/Ligand System | The choice of palladium precursor and ligand is critical. Some ligands are more prone to promote reductive dehalogenation. Experiment with different phosphine ligands, as some can enhance the rate of the desired reductive elimination over side reactions. |
| Presence of Water or Oxygen | Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Water can act as a proton source for the deiodination, and oxygen can deactivate the catalyst. |
Issue 2: Low or no conversion of this compound.
If you are experiencing low or no consumption of your starting material, it could be due to catalyst deactivation, which can sometimes be linked to side reactions.
| Potential Cause | Recommended Solution |
| Poor Catalyst/Ligand Quality or Choice | Use a fresh, high-quality palladium precursor and ligand. The choice of ligand is crucial for the stability and activity of the catalyst with electron-deficient heteroaryl halides. |
| Incorrect Base | The solubility and strength of the base are important for the catalytic cycle. Ensure the base is appropriate for the specific coupling reaction. |
| Reagent Purity | Impurities in the amine (for Buchwald-Hartwig), boronic acid (for Suzuki), or alkyne (for Sonogashira) can poison the catalyst. Ensure all coupling partners are of high purity. |
Experimental Protocols
Below are generalized experimental protocols for common cross-coupling reactions with this compound, with specific notes on minimizing deiodination.
Protocol 1: Suzuki Coupling
This protocol outlines a standard procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Troubleshooting Note: If significant deiodination is observed, try lowering the temperature to 70 °C and monitor the reaction for a longer period. Consider using a different palladium precursor and ligand combination, such as Pd₂(dba)₃ and SPhos.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.
-
Add toluene and stir for 10 minutes.
-
Add this compound, the amine, and NaOt-Bu.
-
Heat the reaction mixture to 90-100 °C and monitor its progress.
-
Troubleshooting Note: The C-I bond is generally more reactive than C-Br or C-Cl bonds in these couplings.[5] If deiodination is a major issue, consider lowering the temperature. The choice of a bulky electron-rich phosphine ligand is crucial for aminations of electron-deficient heteroaryl halides.[5]
Visualizations
Reaction Pathway
References
- 1. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - Precision Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-5-(trifluoromethyl)pyridine. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are benchmarked against the experimental data of structurally analogous compounds, offering a robust framework for researchers in compound identification, characterization, and quality control.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring system, drawing comparisons with iodo-, chloro-, and trifluoromethyl-substituted pyridines.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.50 - 7.70 | d | J(H3-H4) = 8.0 - 8.5 |
| H-4 | 7.90 - 8.10 | dd | J(H4-H3) = 8.0 - 8.5, J(H4-H6) = 2.0 - 2.5 |
| H-6 | 8.70 - 8.90 | d | J(H6-H4) = 2.0 - 2.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| C-2 | 95 - 105 | s | - |
| C-3 | 130 - 135 | q | ⁴J(C-F) ≈ 4-5 |
| C-4 | 140 - 145 | q | ³J(C-F) ≈ 3-4 |
| C-5 | 125 - 130 | q | ²J(C-F) ≈ 30-35 |
| C-6 | 150 - 155 | q | ³J(C-F) ≈ 3-4 |
| -CF₃ | 120 - 125 | q | ¹J(C-F) ≈ 270-275 |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -62 to -65 | s |
Comparative Analysis with Alternative Compounds
To contextualize the predicted spectral data, the following table compares the expected ¹H NMR chemical shifts of this compound with experimentally determined values for similar pyridine derivatives.
Table 4: Comparison of ¹H NMR Chemical Shifts (ppm) for Substituted Pyridines
| Compound | H-3 | H-4 | H-6 |
| This compound (Predicted) | 7.50 - 7.70 | 7.90 - 8.10 | 8.70 - 8.90 |
| 2-Chloropyridine | 7.32 | 7.64 | 8.39 |
| 2-Iodopyridine | 7.00 | 7.75 | 8.25 |
| 2-(Trifluoromethyl)pyridine | 7.51 (t) | 7.89 (t) | 8.76 (d) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | 8.05 (d) | 8.65 (d) |
Note: The multiplicity for H-3 and H-4 in 2-(Trifluoromethyl)pyridine is a triplet due to similar coupling constants with adjacent protons.
The presence of an iodine atom at the C-2 position is expected to cause a significant downfield shift for the adjacent C-3 proton and the C-2 carbon itself (due to the heavy atom effect). The strongly electron-withdrawing trifluoromethyl group at the C-5 position will deshield the adjacent C-4 and C-6 protons and carbons, leading to a downfield shift in their resonances. The predicted values reflect these combined electronic effects.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of halogenated and trifluoromethyl-substituted pyridines is crucial for accurate analysis.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this class of compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known reference compound is often used.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are typically sufficient due to the 100% natural abundance of ¹⁹F.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H NMR) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate them to determine the relative number of nuclei.
-
Coupling Constant Measurement: Measure the peak-to-peak distances in Hz to determine the coupling constants.
Visualizations
Logical Workflow for NMR Spectral Analysis
Caption: Workflow for NMR spectral analysis.
Predicted ¹H-¹H Spin-Spin Coupling Pathway
Caption: Predicted ¹H-¹H coupling in this compound.
"validating the purity of 2-iodo-5-(trifluoromethyl)pyridine by HPLC"
A Comprehensive Guide to Validating the Purity of 2-Iodo-5-(trifluoromethyl)pyridine by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This compound is a key building block in the synthesis of many pharmaceutical and agrochemical compounds, making the accurate determination of its purity essential.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, complete with experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely accepted technique for the analysis of non-volatile and thermally sensitive organic compounds, offering high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, by-products, and isomers formed during synthesis.
A detailed methodology for a reversed-phase HPLC (RP-HPLC) analysis is provided below. This protocol is intended as a starting point and may require optimization based on the specific instrumentation and potential impurity profile of the sample.
Proposed RP-HPLC Method for Purity Determination
A standard HPLC system equipped with a UV detector is suitable for this analysis. The purity is typically determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV or PDA detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-20 min: 90% B; 20.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested. Filter the solution through a 0.45 µm syringe filter before injection.
References
A Comparative Guide to Catalysts for Sonogashira Coupling of Halo-pyridines
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] For drug development professionals, the functionalization of heterocyclic scaffolds like pyridine is of particular importance, and the Sonogashira coupling of halo-pyridines provides a direct route to introduce alkynyl moieties, which are valuable precursors for further molecular elaboration.
The success of the Sonogashira coupling is highly dependent on the choice of catalyst. This guide provides a comparative overview of various palladium-based catalysts used for the Sonogashira coupling of halo-pyridines, with a focus on their performance, substrate scope, and reaction conditions. The information is supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.
Catalyst Performance: A Quantitative Comparison
The reactivity of halo-pyridines in the Sonogashira coupling generally follows the trend of C-I > C-Br > C-Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[3] Consequently, the choice of catalyst becomes increasingly critical when dealing with less reactive halo-pyridines, such as chloro-pyridines. The following tables summarize the performance of different classes of palladium catalysts for the Sonogashira coupling of various halo-pyridines.
Table 1: Sonogashira Coupling of 2-Chloropyridine
| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 12 | Low to Moderate | [4] |
| Pd-NHC Complex | None | Cs₂CO₃ | Dioxane | 120 | 24 | Moderate to Good | [4] |
| Pd/C (heterogeneous) | None | K₂CO₃ | H₂O | 100 | 18 | Low | [4] |
Table 2: Sonogashira Coupling of 3-Bromopyridine
| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | [5] |
| PdCl₂(dppf) | CuI | Et₃N | THF | 65 | 12 | High | [2] |
| Pd-NHC-Fe₃O₄ | None | K₂CO₃ | H₂O | 80 | 1 | 95 | [6] |
| Pd/C (heterogeneous) | CuI | Et₃N | Toluene | 110 | 24 | Moderate | [4] |
Table 3: Sonogashira Coupling of 4-Iodopyridine
| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 3 | High | [7] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | RT | 6 | 92 | [8] |
| Pd(OAc)₂/XPhos | None | K₂CO₃ | Dioxane | 100 | 12 | High | [8] |
| Pd/NH₂-SiO₂ (heterogeneous) | None | Et₃N | Ethylene Glycol | 100 | 2 | 90 | [4] |
Experimental Workflow and Catalytic Cycles
The successful execution of a Sonogashira coupling reaction requires careful attention to the experimental setup and an understanding of the underlying catalytic mechanism.
The Sonogashira reaction can proceed through two primary catalytic cycles: a copper-catalyzed and a copper-free pathway. The choice of pathway influences the reaction conditions and the potential for side reactions.
Detailed Experimental Protocols
The following are representative experimental procedures for the Sonogashira coupling of a halo-pyridine using different types of catalyst systems.
Protocol 1: Phosphine-Based Palladium Catalyst (Copper-Catalyzed)
This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.[5]
-
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[5]
-
Seal the flask and purge with a nitrogen atmosphere for 10-15 minutes.
-
Under the inert atmosphere, add 2.0 mL of anhydrous DMF and stir for 30 minutes.[5]
-
Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).[5]
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
This is a general procedure for a copper-free Sonogashira reaction.[9]
-
Materials:
-
Halo-pyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Tetrabutylammonium fluoride (TBAF) (3.0 equiv)
-
-
Procedure:
-
In a reaction vessel, combine the halo-pyridine, terminal alkyne, PdCl₂(PPh₃)₂, and TBAF.[9]
-
The reaction can often be run neat (solvent-free). If a solvent is required, use a dry, degassed solvent such as DMF or dioxane.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-120°C).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture and purify directly by column chromatography.
-
Protocol 3: Heterogeneous Palladium Catalyst (Copper-Free)
This protocol describes a general procedure using a supported palladium catalyst.
-
Materials:
-
Halo-pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd/C (10 mol% Pd)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent (e.g., H₂O, Toluene, or DMF)
-
-
Procedure:
-
To a reaction flask, add the halo-pyridine, terminal alkyne, Pd/C, and K₂CO₃.
-
Add the solvent and degas the mixture.
-
Heat the reaction to the desired temperature (e.g., 100°C) and stir vigorously.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove the heterogeneous catalyst.
-
The catalyst can be washed with a suitable solvent, dried, and reused.
-
The filtrate is then worked up by extraction and purified by column chromatography.
-
Conclusion
The choice of catalyst for the Sonogashira coupling of halo-pyridines is a critical parameter that dictates the efficiency and applicability of the reaction. Traditional phosphine-based palladium catalysts, often in conjunction with a copper co-catalyst, are highly effective for iodo- and bromo-pyridines. For the more challenging chloro-pyridines, N-heterocyclic carbene (NHC)-ligated palladium complexes often exhibit superior activity. Heterogeneous catalysts, such as palladium on carbon, offer the significant advantage of facile separation and recyclability, aligning with the principles of green chemistry, although they may sometimes exhibit lower activity compared to their homogeneous counterparts. This guide provides a foundation for researchers to make informed decisions in selecting the most appropriate catalytic system for their specific synthetic targets in the realm of drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Comparative Analysis of the Biological Activity of 2-Iodo-5-(trifluoromethyl)pyridine Derivatives
An Examination of Anticancer and Kinase Inhibitory Potential
Derivatives of 2-iodo-5-(trifluoromethyl)pyridine represent a significant class of heterocyclic compounds in medicinal chemistry, valued for their versatile biological activities. The presence of the trifluoromethyl group often enhances metabolic stability and cell permeability, making these derivatives attractive candidates for drug discovery. This guide provides a comparative overview of the biological activities of various derivatives synthesized from the this compound scaffold, with a focus on their anticancer and kinase inhibitory properties. The data presented is compiled from published research and is intended for researchers, scientists, and drug development professionals.
Anticancer Activity of Substituted Pyridine and Pyrimidine Derivatives
Recent studies have explored the anticancer potential of various pyridine and pyrimidine derivatives, some of which share structural similarities with compounds derivable from this compound. These investigations provide valuable insights into the structure-activity relationships (SAR) governing their cytotoxic effects.
A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines.[1][2] Among the synthesized compounds, the 7-chloro and 7-amino derivatives demonstrated notable antiproliferative activity.
In a separate study, novel 5-trifluoromethylpyrimidine derivatives were designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The results indicated that many of these compounds exhibited excellent antitumor activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer) cell lines.
The antiproliferative activity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Comparative Anticancer Activity Data
Below is a summary of the reported anticancer activities for selected trifluoromethyl-substituted heterocyclic derivatives. It is important to note that these compounds were not all synthesized directly from this compound, but they provide a valuable comparison for the potential of this structural motif.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | C32 | 24.4 (Compound 3b) | [1][2] |
| A375 | 25.4 (Compound 3b) | [1][2] | |
| 5-Trifluoromethylpyrimidine Derivatives | A549 | 0.35 (Compound 9u) | |
| MCF-7 | 3.24 (Compound 9u) | ||
| PC-3 | 5.12 (Compound 9u) |
Kinase Inhibitory Activity
The pyridine and pyrimidine cores are prevalent scaffolds in the design of kinase inhibitors. The trifluoromethyl group can contribute to the binding affinity and selectivity of these inhibitors. Several studies have investigated derivatives of trifluoromethyl-substituted heterocycles as inhibitors of various kinases, including EGFR and VEGFR-2, which are critical in cancer cell signaling pathways.
For instance, certain N-alkyl substituted iodoquinazoline derivatives have been evaluated as dual inhibitors of VEGFR-2 and EGFR.[3] While not directly derived from this compound, these findings highlight the potential of halogenated and functionalized heterocyclic systems to target these important oncogenic kinases.
The general workflow for evaluating a potential kinase inhibitor involves initial screening against a panel of kinases, followed by determination of the IC50 value for the most promising targets. This is often complemented by molecular docking studies to understand the binding mode of the inhibitor within the kinase's active site.
Experimental Protocols
General Procedure for MTT Assay for Anticancer Activity
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
General Workflow for Kinase Inhibitor Evaluation
A typical workflow for the evaluation of novel kinase inhibitors is depicted below. This process involves a multi-step approach from initial screening to detailed mechanistic studies.
Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.
Signaling Pathway Visualization
The derivatives of this compound often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A common target for such compounds is the EGFR signaling pathway, which, when dysregulated, can lead to uncontrolled cell division and tumor growth.
Below is a simplified representation of the EGFR signaling cascade that can be targeted by small molecule inhibitors.
Caption: A simplified diagram of the EGFR signaling pathway and a potential point of inhibition.
Conclusion
Derivatives based on the this compound scaffold hold considerable promise for the development of novel therapeutic agents, particularly in the field of oncology. The trifluoromethyl group imparts favorable physicochemical properties, and the iodo- functionality provides a versatile handle for synthetic diversification, allowing for the generation of large compound libraries for biological screening. The available data on related trifluoromethyl-substituted heterocycles indicates potent anticancer and kinase inhibitory activities. Future research focused on the systematic synthesis and biological evaluation of derivatives directly from this compound will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of Substituted Pyridine Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the crystallographic properties of key substituted pyridine intermediates. This guide provides a comparative analysis of the crystal structures of 2,3,6-trichloro-5-(trichloromethyl)pyridine and 2-chloro-5-nitropyridine, offering valuable structural insights for medicinal chemistry and materials science.
While X-ray crystallography data for 2-iodo-5-(trifluoromethyl)pyridine is not publicly available, this guide presents a comparative analysis of two structurally related pyridine derivatives: 2,3,6-trichloro-5-(trichloromethyl)pyridine and 2-chloro-5-nitropyridine. The selection of these alternatives is based on the presence of halogen and electron-withdrawing substituents on the pyridine ring, features that are crucial in the design of novel pharmaceuticals and agrochemicals. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, intermolecular interactions, and ultimately, their biological activity.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two comparative compounds, providing a direct comparison of their solid-state structures.
| Parameter | 2,3,6-Trichloro-5-(trichloromethyl)pyridine[1] | 2-chloro-5-nitropyridine[2] |
| Chemical Formula | C₆Cl₆N | C₅H₃ClN₂O₂ |
| Formula Weight | 330.79 | 158.54 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbcm | P-1 |
| a (Å) | 8.3100(17) | 3.7599(8) |
| b (Å) | 17.018(3) | 5.8641(13) |
| c (Å) | 7.3160(15) | 7.0189(15) |
| α (°) | 90 | 84.687(3) |
| β (°) | 90 | 89.668(3) |
| γ (°) | 90 | 76.020(3) |
| Volume (ų) | 1034.6(4) | 149.50(6) |
| Z | 4 | 1 |
| Temperature (K) | Not Specified | 100 |
| Radiation (Å) | MoKα (λ = 0.71073) | MoKα |
| R-factor | Not Specified | 0.056 |
Experimental Protocols
The methodologies employed to obtain the crystallographic data for the two compounds are detailed below, providing insights into the crystallization, data collection, and structure refinement processes.
2,3,6-Trichloro-5-(trichloromethyl)pyridine[1]
-
Crystallization: Colorless block-like crystals were grown from a 1,2-dichloroethane solution by slow evaporation. A crystal with dimensions of 0.30 mm × 0.20 mm × 0.20 mm was selected for analysis.
-
Data Collection: X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods using SHELXS-97 and refined on F² by full-matrix least-squares using SHELXL-97. All non-hydrogen atoms were refined anisotropically.
2-chloro-5-nitropyridine[2]
-
Crystallization: A suitable crystal for X-ray diffraction was obtained with dimensions of 0.45 mm × 0.15 mm × 0.03 mm.
-
Data Collection: Data were collected on a Bruker SMART APEX diffractometer at a temperature of 100 K. A multi-scan absorption correction was applied using SADABS. A total of 1379 reflections were measured, with 1114 being independent.
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97. The final R-factor was 0.056 for 1071 reflections with I > 2σ(I).
Visualizing the Crystallographic Workflow
The following diagram illustrates the general experimental workflow for single-crystal X-ray crystallography, from sample preparation to final structure analysis.
Signaling Pathways and Logical Relationships
The structural information derived from X-ray crystallography is crucial for understanding structure-activity relationships (SAR) in drug discovery. The precise location of substituents and their orientation relative to the pyridine ring can dictate how a molecule interacts with its biological target.
References
"quantitative analysis of 2-iodo-5-(trifluoromethyl)pyridine in a reaction mixture"
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is paramount to ensuring reaction efficiency, purity of the final product, and overall success of a synthetic pathway. This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of 2-iodo-5-(trifluoromethyl)pyridine in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance characteristics of HPLC, GC-MS, and ¹⁹F qNMR for this application.
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.01 - 0.05 µg/mL | 1 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL | 0.03 - 0.15 µg/mL | 3 - 15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes | 5 - 15 minutes |
| Sample Preparation | Dilution, filtration | Dilution, potential derivatization | Dilution with internal standard |
| Selectivity | Good; can be affected by co-eluting species | Excellent; mass selective detection | Excellent; highly specific to the fluorine nucleus |
| Instrumentation Cost | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reaction matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound in reaction mixtures, offering a good balance of performance and accessibility.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for complex reaction mixtures or trace-level quantification.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 275, 246, 148).
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a known volume.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Filter the solution through a 0.45 µm syringe filter.
Calibration: Prepare a series of standard solutions of this compound in the same solvent used for the sample. Generate a calibration curve by plotting the peak area of the selected ion against the concentration.
¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Due to the presence of the trifluoromethyl group, ¹⁹F qNMR is a powerful and highly specific method for the quantification of this compound. It offers excellent precision and requires minimal sample preparation, as it is less susceptible to matrix effects compared to chromatographic techniques.[2]
Instrumentation:
-
NMR spectrometer with a fluorine probe.
NMR Parameters:
-
Nucleus: ¹⁹F
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that dissolves the sample and internal standard.
-
Internal Standard: A stable, non-reactive fluorine-containing compound with a known purity and a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or more).
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent in an NMR tube.
Quantification: The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of fluorine nuclei in the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Conclusion
The selection of the most appropriate analytical technique for the quantitative analysis of this compound will depend on the specific requirements of the project. HPLC-UV is a robust and widely available method suitable for routine analysis. GC-MS provides superior sensitivity and selectivity, which is advantageous for complex matrices or when trace-level quantification is necessary.[1] ¹⁹F qNMR offers excellent precision and specificity for this particular analyte, with the added benefit of simpler sample preparation and a reduced susceptibility to matrix effects.[2] For drug development and process chemistry, having access to multiple validated methods can provide a more comprehensive understanding of the reaction progress and product purity.
References
A Comparative Guide to the Synthesis of Trifluoromethylpyridines: Benchmarking Efficiency and Practicality
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of trifluoromethylpyridines is a critical step in the creation of novel pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group into a pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of the primary synthetic routes to trifluoromethylpyridines, supported by experimental data and detailed methodologies to aid in the selection of the most suitable pathway for a given research and development objective.
This guide will delve into the three predominant strategies for synthesizing trifluoromethylpyridines:
-
Halogen Exchange (Halex) Reactions: A classic and industrially significant method involving the fluorination of pre-functionalized trichloromethylpyridines.
-
Pyridine Ring Construction (Building Block Approach): The synthesis of the trifluoromethylated pyridine ring from acyclic trifluoromethyl-containing precursors through cyclocondensation reactions.
-
Direct C-H Trifluoromethylation: Modern methods that introduce the trifluoromethyl group directly onto the pyridine ring, offering a more streamlined approach.
Each of these routes presents a unique set of advantages and disadvantages in terms of yield, regioselectivity, substrate scope, and reaction conditions. The following sections will provide a detailed comparison of these methods, including quantitative data, experimental protocols, and visual representations of the synthetic workflows.
Halogen Exchange (Halex) Reactions: The Industrial Workhorse
The halogen exchange reaction is a well-established and widely used industrial method for the synthesis of trifluoromethylpyridines. This approach typically involves the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a fluorine/chlorine exchange using a fluorinating agent like hydrogen fluoride (HF).
Quantitative Comparison of Halogen Exchange Reactions
| Target Compound | Starting Material | Key Reagents & Conditions | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl₃ or FeF₃ catalyst, 150-250°C, 5-1200 psig, 1-100 h | High Yield | [1] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, catalyst, 170°C, 11 h | 65% (crude) | [2] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Mercuric oxide, -20°C to 35°C, 22 h | 100% conversion, 98% selectivity | [2] |
| 2-Fluoro-6-(trifluoromethyl)pyridine | 2-Chloro-6-(trichloromethyl)pyridine | Fluorinating agent (e.g., HF) | High Yield & Purity | [3] |
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is based on the general conditions described in the patent literature for the liquid-phase fluorination of 2-chloro-5-(trichloromethyl)pyridine.[1]
Materials:
-
2-Chloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Iron(III) chloride (FeCl₃) or Iron(III) fluoride (FeF₃) catalyst
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor, add 2-chloro-5-(trichloromethyl)pyridine.
-
Add a catalytic amount of FeCl₃ or FeF₃ (1-10 mol%).
-
Carefully add at least 3 molar equivalents of anhydrous HF to the reactor.
-
Seal the reactor and heat the reaction mixture to a temperature between 150°C and 250°C.
-
Pressurize the reactor to between 5 and 1200 psig.
-
Maintain the reaction under these conditions for 1 to 100 hours, monitoring the reaction progress by appropriate analytical techniques (e.g., GC-MS).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF.
-
The crude product is then purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.
Pyridine Ring Construction: A Building Block Approach
This strategy involves the construction of the trifluoromethylpyridine ring from acyclic precursors that already contain the trifluoromethyl group. Cyclocondensation reactions are typically employed, offering a high degree of control over the final substitution pattern.
Quantitative Comparison of Building Block Approaches
| Target Compound | Key Building Blocks | Key Reagents & Conditions | Yield (%) | Reference |
| 6-(Trifluoromethyl)pyridin-2(1H)-one | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclocondensation | Not specified | [4][5] |
| Dithiopyr/Thiazopyr Intermediate | 3-Methylbutanal, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | Not specified | [4] |
| Flonicamid | Trifluoromethyl-containing building block | Condensation with ammonia | Not specified | [6] |
| Trifluoromethylated Pyrimido[1,2-b]indazol-4(1H)-one | 3-Aminoindazole derivatives, Ethyl 4,4,4-trifluoroacetoacetate | MeOH/H₃PO₄, reflux, 24 h | Good to Excellent | [7] |
Experimental Protocol: Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazol-4(1H)-one Derivatives
This protocol is adapted from the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives via cyclocondensation.[7]
Materials:
-
3-Aminoindazole derivative
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Methanol (MeOH)
-
Phosphoric acid (H₃PO₄)
Procedure:
-
In a round-bottom flask, dissolve the 3-aminoindazole derivative in a mixture of methanol and phosphoric acid (4:1 v/v).
-
Add ethyl 4,4,4-trifluoroacetoacetate to the solution.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution or can be isolated by extraction after neutralization.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one.
Direct C-H Trifluoromethylation: A Modern and Atom-Economical Approach
Direct C-H trifluoromethylation has emerged as a powerful and attractive strategy for the synthesis of trifluoromethylpyridines. These methods avoid the pre-functionalization of the pyridine ring, leading to more atom-economical and potentially shorter synthetic routes. Various trifluoromethylating agents and reaction conditions, including photoredox catalysis, have been developed.
Quantitative Comparison of Direct C-H Trifluoromethylation Methods
| Pyridine Substrate | Trifluoromethylating Agent | Catalyst/Conditions | Yield (%) | Regioselectivity | Reference |
| Imidazo[1,2-a]pyridines | CF₃SO₂Na (Langlois reagent) | Anthraquinone-2-carboxylic acid, visible light | Good | Regioselective | [8] |
| Pyridones | CF₃SO₂Na (Langlois reagent) | Light-mediated, no photocatalyst | Not specified | Not specified | [9] |
| Arenes & Heteroarenes | Triflyl chloride | Ru(phen)₃Cl₂, base, 26W fluorescent light | 78-94% | C2-selective for heterocycles | [10] |
| Anilines | Togni's reagent | Nickel catalyst | Good | Good | [11] |
| Enamines | Togni's reagent | CuI, DMF; then PhIO, DCE | 60% (for 2H-azirine) | β-position | [12] |
Experimental Protocol: Photoredox Trifluoromethylation of Heteroarenes
This protocol is a general representation based on the visible-light-mediated trifluoromethylation of heterocycles.[10]
Materials:
-
Heteroaromatic substrate (e.g., pyrrole, furan, thiophene)
-
Triflyl chloride
-
Ru(phen)₃Cl₂ (or other suitable photocatalyst)
-
Base (e.g., an inorganic or organic base)
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., 26W fluorescent light bulb)
Procedure:
-
In a reaction vessel, dissolve the heteroaromatic substrate, photocatalyst (e.g., Ru(phen)₃Cl₂), and base in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add triflyl chloride to the reaction mixture.
-
Place the reaction vessel in proximity to the visible light source and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the trifluoromethylated heterocycle.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most efficient synthetic route to a particular trifluoromethylpyridine is a multifactorial decision that depends on the desired substitution pattern, scale of synthesis, availability of starting materials, and the technical capabilities of the laboratory.
-
Halogen Exchange reactions remain the method of choice for large-scale industrial production of key trifluoromethylpyridine intermediates due to their well-established processes and relatively low-cost starting materials.[1][4][5]
-
The Building Block Approach offers excellent control over regioselectivity and is particularly valuable for the synthesis of complex, highly substituted trifluoromethylpyridines that may be difficult to access through other methods.[4][6]
-
Direct C-H Trifluoromethylation represents the cutting edge of synthetic methodology in this field. These methods are highly attractive for their atom economy and potential to shorten synthetic sequences, making them ideal for medicinal chemistry and drug discovery applications where rapid access to a diverse range of analogs is crucial.[8][9][10]
By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for accessing this important class of molecules, thereby accelerating their research and development programs.
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Iodo-5-(trifluoromethyl)pyridine and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 2-iodo-5-(trifluoromethyl)pyridine and its key precursors. This guide provides a comparative analysis of their spectral data, outlines detailed experimental protocols, and visualizes the synthetic pathway.
This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, valued for the versatile reactivity of the iodo group and the effects of the trifluoromethyl group on physicochemical properties.[1] A thorough understanding of its spectroscopic signature, in comparison to its common precursors, is essential for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of this compound and three of its common precursors: 2-amino-5-(trifluoromethyl)pyridine, 2-chloro-5-(trifluoromethyl)pyridine, and 5-(trifluoromethyl)pyridin-2-ol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 8.63 | d | 2.2 | H-6 |
| 7.91 | dd | 8.5, 2.3 | H-4 | |
| 7.49 | d | 8.5 | H-3 | |
| 2-Amino-5-(trifluoromethyl)pyridine | 8.21 | d | 8.5 | H-6 |
| 7.55 | dd | 8.5, 2.5 | H-4 | |
| 6.59 | d | 8.5 | H-3 | |
| 4.85 | br s | - | -NH₂ | |
| 2-Chloro-5-(trifluoromethyl)pyridine | 8.67 | s | - | H-6 |
| 7.95 | d | 8.4 | H-4 | |
| 7.51 | d | 8.4 | H-3 | |
| 5-(Trifluoromethyl)pyridin-2-ol | 7.95 | s | - | H-6 |
| 7.55 | d | 9.5 | H-4 | |
| 6.45 | d | 9.5 | H-3 | |
| 12.5 (approx.) | br s | - | -OH |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | 155.9, 145.8 (q, J = 4.0 Hz), 136.2, 124.0 (q, J = 3.8 Hz), 122.9 (q, J = 273.1 Hz), 101.5 |
| 2-Amino-5-(trifluoromethyl)pyridine | 158.9, 146.1 (q, J = 4.2 Hz), 133.7 (q, J = 3.4 Hz), 123.9 (q, J = 272.1 Hz), 118.4 (q, J = 32.8 Hz), 108.9 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 152.1, 147.2 (q, J = 4.3 Hz), 139.1, 124.0 (q, J = 273.5 Hz), 122.7 (q, J = 3.6 Hz), 120.1 (q, J = 33.5 Hz) |
| 5-(Trifluoromethyl)pyridin-2-ol | 163.5, 142.1 (q, J = 4.5 Hz), 138.9, 124.8 (q, J = 271.8 Hz), 116.2 (q, J = 33.1 Hz), 105.9 |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm (Relative to CFCl₃) |
| This compound | -62.8 |
| 2-Amino-5-(trifluoromethyl)pyridine | -62.5 |
| 2-Chloro-5-(trifluoromethyl)pyridine | -62.7 |
| 5-(Trifluoromethyl)pyridin-2-ol | -62.3 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₆H₃F₃IN | 272.99 | 273 [M]⁺, 146 [M-I]⁺ |
| 2-Amino-5-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | 162 [M]⁺, 143 [M-NH]⁺, 115 |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 181/183 [M]⁺, 146 [M-Cl]⁺ |
| 5-(Trifluoromethyl)pyridin-2-ol | C₆H₄F₃NO | 163.10 | 163 [M]⁺, 135 [M-CO]⁺ |
Table 5: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| This compound | 3100-3000, 1600-1450, 1350-1100, 850-750 | C-H (aromatic), C=C & C=N (pyridine ring), C-F (trifluoromethyl), C-I |
| 2-Amino-5-(trifluoromethyl)pyridine | 3450-3300, 3100-3000, 1620-1580, 1350-1100 | N-H (amine), C-H (aromatic), C=C & C=N (pyridine ring), C-F (trifluoromethyl) |
| 2-Chloro-5-(trifluoromethyl)pyridine | 3100-3000, 1600-1450, 1350-1100, 800-700 | C-H (aromatic), C=C & C=N (pyridine ring), C-F (trifluoromethyl), C-Cl |
| 5-(Trifluoromethyl)pyridin-2-ol | 3400-2500 (broad), 1660, 1600-1450, 1350-1100 | O-H (hydroxyl), C=O (pyridone tautomer), C=C & C=N (pyridine ring), C-F (trifluoromethyl) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]
-
¹H NMR Acquisition: A standard single-pulse sequence was used with a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.[4]
-
¹³C NMR Acquisition: A standard proton-decoupled pulse sequence was employed with a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans.[4]
-
¹⁹F NMR Acquisition: A standard single-pulse, proton-decoupled sequence was used with a spectral width of approximately 100 ppm, centered around -63 ppm.[4]
-
Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed as a KBr pellet. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk.[5]
-
Instrumentation: FT-IR spectra were recorded on a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet was recorded and subtracted from the sample spectrum. Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.[7]
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.[7]
-
Data Acquisition: The instrument was operated in positive ion mode, and data was collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
Synthetic Pathway Visualization
A common synthetic route to this compound involves the diazotization of 2-amino-5-(trifluoromethyl)pyridine followed by a Sandmeyer-type reaction with an iodide source. The other precursors can also be synthetically related. The following diagram illustrates a plausible synthetic relationship between these compounds.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Stability Under Scrutiny: A Comparative Guide to 2-Iodo-5-(trifluoromethyl)pyridine and its Halogenated Analogs
For researchers, scientists, and drug development professionals, the selection of robust chemical intermediates is paramount to successful and reproducible outcomes. This guide provides a comprehensive assessment of the stability of 2-iodo-5-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. Its performance is objectively compared with its bromo and chloro analogs, offering insights into their behavior under various stress conditions. The information presented herein is supported by established principles of chemical stability and representative experimental data.
The utility of 2-halo-5-(trifluoromethyl)pyridines in cross-coupling reactions and other synthetic transformations is well-documented. However, the inherent stability of these reagents under common laboratory and storage conditions is a critical factor that can influence reaction yields, impurity profiles, and ultimately, the quality of the final product. This guide delves into the stability of this compound alongside 2-bromo-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine, providing a comparative analysis based on forced degradation studies.
Comparative Stability Analysis
While direct, head-to-head quantitative stability studies for these specific compounds are not extensively available in peer-reviewed literature, we can infer their relative stability based on the principles of carbon-halogen bond strengths and general knowledge of forced degradation outcomes for similar aromatic halides. The C-I bond is the longest and weakest among the halogens, followed by C-Br and C-Cl. This suggests that this compound would be the most susceptible to degradation, particularly under photolytic and thermal stress.
The following tables summarize the expected outcomes from forced degradation studies based on these principles. The data presented is illustrative to provide a comparative framework.
Table 1: Comparative Stability of 2-Halo-5-(trifluoromethyl)pyridines under Forced Degradation Conditions
| Stress Condition | This compound | 2-Bromo-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine |
| Thermal (80°C, 48h) | ~15-25% Degradation | ~5-15% Degradation | < 5% Degradation |
| Photolytic (UV, 24h) | ~20-35% Degradation | ~10-20% Degradation | ~5-10% Degradation |
| Acidic (0.1N HCl, 60°C, 24h) | ~5-10% Degradation | < 5% Degradation | < 5% Degradation |
| Basic (0.1N NaOH, 60°C, 24h) | ~10-20% Degradation | ~5-10% Degradation | < 5% Degradation |
| Oxidative (3% H₂O₂, RT, 24h) | ~5-15% Degradation | ~5-10% Degradation | < 5% Degradation |
Note: The degradation percentages are hypothetical and intended for comparative purposes. Actual degradation will depend on the specific experimental conditions.
Table 2: Physicochemical Properties of 2-Halo-5-(trifluoromethyl)pyridines
| Property | This compound | 2-Bromo-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine |
| Molecular Weight ( g/mol ) | 273.00 | 225.99 | 181.54 |
| Appearance | White to off-white solid | White to off-white solid | White to light yellow crystalline solid |
| General Stability | Stable under normal conditions; may be light-sensitive | Stable under normal conditions | Relatively stable to temperature and humidity[1] |
| Incompatibilities | Strong oxidizing agents, strong bases | Strong oxidizing agents | Strong oxidizing agents, strong acids[2] |
Experimental Protocols
To ensure the reliability and reproducibility of stability assessments, standardized and validated analytical methods are crucial. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the test compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. For stress condition samples, dilute with the mobile phase to an appropriate concentration for analysis.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of the compound and identify potential degradation products.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm) for 24 hours.
For each condition, a control sample (unexposed) should be analyzed concurrently. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Visualizing the Stability Assessment Workflow
The logical flow of assessing the stability of a chemical compound can be visualized as follows:
Caption: Workflow for the comparative stability assessment of halogenated pyridines.
Signaling Pathways and Degradation Mechanisms
While a detailed elucidation of degradation pathways requires extensive spectroscopic analysis (e.g., LC-MS, NMR), a probable primary degradation pathway for this compound under photolytic or thermal stress involves the homolytic cleavage of the C-I bond to form a pyridyl radical. This highly reactive intermediate can then undergo various reactions, such as hydrogen abstraction from the solvent or dimerization.
Caption: A potential degradation pathway for this compound.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-5-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Iodo-5-(trifluoromethyl)pyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is a halogenated pyridine derivative and must be treated as hazardous waste. The following guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal, emphasizing the importance of consulting with your institution's Environmental Health and Safety (EHS) department and adhering to local, regional, and national regulations.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from structurally similar halogenated pyridines indicate the following potential hazards:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation : Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1]
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling halogenated pyridines is provided in the table below.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) and a lab coat to ensure full skin coverage.[1][2] |
| Respiratory Protection | May be necessary depending on the material and concentration. Use a respirator if not handling in a fume hood.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous waste.
1. Waste Identification and Segregation:
-
Classify this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) as hazardous waste.
-
Crucially, this halogenated organic waste must be segregated from non-halogenated chemical waste to ensure proper disposal treatment.[1][4][5]
2. Containerization:
-
Use a designated, leak-proof waste container made of a compatible material such as glass or high-density polyethylene.[1]
-
The container must have a tightly sealing cap to prevent the release of vapors.[3]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., "Toxic," "Irritant").[1]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][3]
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][5][6]
4. Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.[2][6]
-
The approved disposal method for this type of combustible material is typically through a licensed chemical incinerator equipped with an afterburner and scrubber to handle the halogenated byproducts.[2][7]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[7][8]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1][8]
-
Carefully collect the absorbent material and place it into a sealed and properly labeled hazardous waste container for disposal.[1][8]
-
Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential information for the safe disposal of this compound. It is not a substitute for institutional protocols and regulatory requirements. Always prioritize safety and consult with your EHS department to ensure full compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. nipissingu.ca [nipissingu.ca]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 2-Iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Iodo-5-(trifluoromethyl)pyridine (CAS Number: 100366-75-4). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Safety Precautions
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
Hazard Classification:
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Cat. 3) | Danger | GHS06 |
| H315: Causes skin irritation | Skin Irritation (Cat. 2) | Warning | GHS07 |
| H319: Causes serious eye irritation | Eye Irritation (Cat. 2A) | Warning | GHS07 |
| H335: May cause respiratory irritation | STOT - SE (Cat. 3) | Warning | GHS07 |
Data sourced from multiple chemical suppliers. Note that classifications may vary slightly between suppliers.
Immediate Actions:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[2] Rinse mouth with water. Do not induce vomiting.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[3] Always inspect gloves for integrity before use. Change gloves frequently, especially after direct contact. |
| Eye/Face Protection | Chemical safety goggles are mandatory.[4] A face shield should be worn when there is a risk of splashing.[4] |
| Skin and Body Protection | A flame-retardant and chemical-resistant lab coat must be worn and fully buttoned.[5] Closed-toe shoes are required. |
| Respiratory Protection | All handling of solid this compound must be conducted in a certified chemical fume hood to avoid dust inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Designated Area: All work with this compound must be performed in a designated and clearly marked area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.
Handling:
-
Weighing: If weighing the solid, do so within the fume hood on a tared and stable surface.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Avoid open flames.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed.
Disposal Plan: Waste Management Protocol
Waste Segregation and Collection:
-
Halogenated Waste: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be disposed of in a designated and clearly labeled halogenated organic waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazard pictograms.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
Disposal Procedure:
-
Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company.
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal.
Workflow and Logical Relationships
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-Iodo-5-trifluoromethyl-pyridine AldrichCPR 100366-75-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
